BEBT-109
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H32N8O3 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32) |
InChIキー |
HLHLCZJZIOARRT-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of BEBT-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BEBT-109 is an orally administered, potent, and pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] Preclinical and early clinical data have demonstrated its efficacy against a wide range of EGFR mutations implicated in non-small cell lung cancer (NSCLC), including those that confer resistance to earlier-generation tyrosine kinase inhibitors (TKIs).[1][4] A key feature of this compound is its selectivity for mutant forms of EGFR over the wild-type (WT) protein, suggesting a favorable therapeutic window and a potentially improved safety profile.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and effects.
Core Mechanism of Action
This compound is a third-generation EGFR tyrosine kinase inhibitor that acts as a covalent irreversible antagonist.[1] Its mechanism centers on the specific and high-affinity binding to the ATP-binding pocket of the EGFR kinase domain. The molecule contains an acrylamide (B121943) moiety that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the EGFR active site.[1] This irreversible binding effectively locks the kinase in an inactive state, thereby inhibiting its downstream signaling functions.
The "pan-mutant-selective" nature of this compound stems from its potent activity against a broad spectrum of clinically relevant EGFR mutations, including:
-
TKI-sensitizing mutations: Exon 19 deletions (Del19) and the L858R point mutation in exon 21.
-
TKI-resistance mutations: The T790M "gatekeeper" mutation and various exon 20 insertions (exon20ins).[1]
Crucially, this compound exhibits significantly lower activity against wild-type EGFR, which is believed to contribute to a reduction in off-target toxicities commonly associated with less selective EGFR inhibitors.[1] Furthermore, the primary metabolites of this compound have been shown to lack significant activity against wild-type EGFR cell lines.[2]
Quantitative Data: In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized through a series of in vitro enzymatic and cell-based assays.
Table 1: Enzymatic Binding Affinity of this compound
| Target Kinase | Binding Constant (Kd) (nmol/L) |
| EGFR L858R/T790M | 0.05 |
| Wild-Type EGFR | 4.45 |
| Selectivity Ratio (WT/Mutant) | ~90-fold |
Data sourced from in vitro EGFR binding assays.[1]
Table 2: Cellular Inhibitory Activity of this compound and Comparators
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 | L858R/T790M | 1.0 | 3.9 |
| PC-9 | Del19 | Data not specified | Data not specified |
| HCC827 | Del19 | Data not specified | Data not specified |
| Ba/F3 | Various exon20ins | Potent activity reported | Less potent than this compound |
IC50 values were determined using the CellTiter-Glo cell viability assay.[1]
Signaling Pathway Inhibition
By inhibiting EGFR kinase activity, this compound effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. In cell-based assays, treatment with this compound has been shown to inhibit the phosphorylation of EGFR itself, as well as key downstream effectors such as AKT and ERK, in a dose-dependent manner.[1]
Experimental Protocols
In Vitro EGFR Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to recombinant wild-type and mutant EGFR kinases.
-
Methodology:
-
Recombinant wild-type and mutant (L858R/T790M) EGFR kinase domains are utilized.
-
A competitive binding assay format is employed.
-
Serial dilutions of this compound are incubated with the respective EGFR kinase.
-
A fluorescently labeled tracer ligand with known affinity for the EGFR ATP-binding site is added.
-
The displacement of the tracer by this compound is measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Kd values are calculated by fitting the binding data to a suitable pharmacological model.[1]
-
Cell Viability (IC50) Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in various NSCLC cell lines.
-
Methodology:
-
NSCLC cell lines harboring different EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for Del19) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound or a comparator drug (e.g., osimertinib) for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.[1]
-
Western Blot Analysis of EGFR Signaling
-
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology:
-
NSCLC cells are treated with varying concentrations of this compound for a specified period (e.g., 6 hours).
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models of human NSCLC. Oral administration of this compound has been shown to induce tumor regression in xenografts harboring EGFR exon 20 insertions, and in some cases, complete tumor disappearance in models with Del19 (PC-9, HCC827) and L858R/T790M (H1975) mutations.[1][2]
Clinical Development
This compound has progressed into clinical trials for the treatment of advanced NSCLC in patients with EGFR mutations. A first-in-human Phase I study demonstrated an acceptable safety profile and promising anti-tumor activity in patients with refractory EGFR exon 20 insertion-mutated NSCLC.[3][4] The pharmacokinetic profile of this compound is characterized by rapid absorption and clearance without significant accumulation.[1][2]
Conclusion
This compound is a potent, pan-mutant-selective EGFR inhibitor with a covalent irreversible mechanism of action. Its high affinity for a broad range of clinically relevant EGFR mutations, coupled with its selectivity over wild-type EGFR, positions it as a promising therapeutic agent for the treatment of EGFR-mutant NSCLC. The preclinical and early clinical data provide a strong rationale for its continued development.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer with EGFR Mutations
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While targeted therapies in the form of EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients, the emergence of drug resistance, often mediated by secondary mutations such as T790M and the challenging exon 20 insertions, remains a significant clinical hurdle. BEBT-109 is a novel, orally bioavailable, pan-mutant-selective EGFR inhibitor designed to address the challenges of both primary and acquired resistance in EGFR-mutant NSCLC. This technical guide provides an in-depth overview of the preclinical and clinical development of this compound, with a focus on its mechanism of action, efficacy against various EGFR mutations, and detailed experimental methodologies.
Mechanism of Action
This compound is an irreversible, third-generation EGFR TKI that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to a sustained inhibition of EGFR signaling. Unlike earlier generation TKIs, this compound is designed to potently inhibit a broad spectrum of EGFR mutations, including the common sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and various exon 20 insertion mutations, while sparing wild-type (WT) EGFR. This selectivity for mutant EGFR over WT EGFR is crucial for minimizing off-target toxicities, such as rash and diarrhea, which are common dose-limiting side effects of less selective EGFR inhibitors.[1]
The inhibition of mutant EGFR by this compound blocks the downstream activation of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation, survival, and growth.[2][3] Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of EGFR, AKT, and ERK in a dose-dependent manner in NSCLC cell lines harboring various EGFR mutations.[4]
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against a wide range of EGFR mutations in preclinical studies. In cell viability assays, this compound was shown to be more effective than osimertinib (B560133) against cell lines harboring the EGFR L858R/T790M mutation and various exon 20 insertion mutations.[2]
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| H1975 | L858R/T790M | 1.0 | 3.9 |
| Ba/F3 | Exon 20 insertion (A767_V769dupASV) | 8.2 | 33.7 |
| Ba/F3 | Exon 20 insertion (Y764_V765insHH) | 12.5 | 51.2 |
| Ba/F3 | Exon 20 insertion (D770_N771insSVD) | 4.6 | 18.9 |
| LoVo | WT | >1000 | >1000 |
Table 1: In Vitro Cell Viability (IC50) of this compound and Osimertinib against various EGFR mutations. [2]
In Vivo Efficacy
In vivo studies using xenograft models of human NSCLC have further confirmed the anti-tumor activity of this compound. Oral administration of this compound led to significant tumor regression in mice bearing tumors with EGFR exon 20 insertions.[3] In H1975 (L858R/T790M) xenograft models, this compound induced tumor regression and, in some cases, complete tumor disappearance.[3]
| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition |
| H1975 | L858R/T790M | This compound (30 mg/kg, daily) | Significant Regression |
| H1975 | L858R/T790M | This compound (60 mg/kg, daily) | Complete Disappearance |
| PC-9 | Exon 19 deletion | This compound (60 mg/kg, daily) | Complete Disappearance |
| HCC827 | Exon 19 deletion | This compound (60 mg/kg, daily) | Complete Disappearance |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models. [3]
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have shown rapid absorption and clearance, which is advantageous for a covalent irreversible inhibitor as it can minimize off-target toxicity.[3][5] Despite its relatively short half-life, this compound demonstrated sustained inhibition of EGFR phosphorylation in tumor tissues, indicating that its pharmacodynamic effect is uncoupled from its pharmacokinetic profile.[2]
Clinical Data
First-in-Human Phase I Trial
A first-in-human, single-arm, open-label, two-stage Phase I clinical trial (CTR20192575) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound.[6]
-
Phase Ia (Dose Escalation): This part of the study enrolled 11 patients with EGFR T790M-mutated advanced NSCLC. This compound was well-tolerated in a dose range of 20-180 mg/day, with no dose-limiting toxicities observed.[6]
-
Phase Ib (Dose Expansion): This stage enrolled 18 patients with EGFR exon 20 insertion-mutated, treatment-refractory advanced NSCLC.[6]
| Parameter | Result |
| Safety | |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (100%), Rash (66.7%), Anemia (61.1%) |
| Grade ≥3 TRAEs | Diarrhea (22.2%), Rash (5.6%) |
| Efficacy | |
| Objective Response Rate (ORR) | 44.4% (8 out of 18 patients) |
| Median Progression-Free Survival (PFS) | 8.0 months (95% CI: 1.33-14.67) |
| Pharmacokinetics | |
| Dose Proportionality | Dose-proportional increase in AUC and Cmax |
| Drug Accumulation | No significant accumulation observed |
Table 3: Summary of Phase Ib Clinical Trial Results for this compound in Patients with EGFR Exon 20 Insertion-Mutated NSCLC. [6]
These preliminary findings suggest that this compound has a manageable safety profile and promising anti-tumor activity in a heavily pre-treated patient population with EGFR exon 20 insertion mutations.[6]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the general steps for assessing the effect of this compound on the viability of NSCLC cell lines.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with the CellTiter-Glo® assay.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., H1975, Ba/F3 expressing specific EGFR mutations) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a comparator compound (e.g., osimertinib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Luminescence Measurement: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then incubated at room temperature to stabilize the luminescent signal. Luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol describes the methodology for analyzing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Experimental Workflow for Western Blotting
Caption: Workflow for Western blot analysis of EGFR signaling.
Methodology:
-
Cell Treatment and Lysis: NSCLC cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours). After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound at various doses, comparator drug).
-
Drug Administration: this compound is administered orally to the mice according to the predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated for each treatment group. At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., western blotting).
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor with potent preclinical activity against a broad range of EGFR mutations, including those that confer resistance to earlier-generation TKIs. The initial clinical data from the Phase I trial are encouraging, demonstrating a manageable safety profile and significant anti-tumor efficacy in patients with heavily pre-treated NSCLC harboring EGFR exon 20 insertion mutations. Ongoing and future clinical trials will further delineate the role of this compound in the evolving treatment landscape of EGFR-mutant NSCLC. The detailed experimental methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Data [www150.statcan.gc.ca]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 6. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of BEBT-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the antitumor activity of BEBT-109, a pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism and efficacy of this compound in non-small cell lung cancer (NSCLC) models.
Executive Summary
This compound has demonstrated potent and selective antitumor activity in preclinical models of EGFR-mutant NSCLC. It effectively inhibits the proliferation of cancer cells harboring various EGFR mutations, including TKI-sensitive (Del19, L858R) and resistant (T790M, exon 20 insertions) mutations, while sparing wild-type EGFR. In vivo studies have shown that oral administration of this compound leads to significant tumor regression in xenograft models, highlighting its potential as a promising therapeutic agent for NSCLC.
Data Presentation
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated against a panel of NSCLC cell lines with different EGFR mutation statuses using the CellTiter-Glo® assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) | Osimertinib (B560133) IC50 (nmol/L) |
| PC-9 | Del19 | 1.7 | - |
| HCC827 | Del19 | - | - |
| H1975 | L858R, T790M | 1.0 | 3.9 |
| Ba/F3 | G719A | - | - |
| Ba/F3 | L861Q | - | - |
| Ba/F3 | S768I | - | - |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. Dashes indicate where specific data points were not found.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was assessed in various xenograft models of human NSCLC. Tumor growth inhibition was a key endpoint in these studies.[1]
| Xenograft Model | EGFR Mutation | Treatment and Dose | Outcome |
| H1975 | L858R, T790M | This compound (7.5, 15, 30, 60 mg/kg, daily) | Dose-dependent tumor growth inhibition. 30 mg/kg and 60 mg/kg showed similar efficacy to osimertinib (25 mg/kg).[1] |
| PC-9 | Del19 | This compound (60 mg/kg, daily) | Induced tumor disappearance.[1] |
| HCC827 | Del19 | This compound (60 mg/kg, daily) | Induced tumor disappearance.[1] |
| H1975 (Exon 20 ins) | A767_V769dupASV | This compound (10, 20, 40 mg/kg, bid) | Significant, dose-dependent tumor growth inhibition.[1] |
| Ba/F3 (Exon 20 ins) | A767_V769dupASV | This compound (40 mg/kg, bid) | Better tumor growth inhibition than osimertinib (20 mg/kg, qd).[1] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
NSCLC cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Osimertinib
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, with a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Mouse Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound orally at the desired doses and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Mandatory Visualization
Caption: this compound inhibits mutant EGFR signaling pathways.
Caption: Preclinical evaluation workflow for this compound.
References
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor with a Favorable Therapeutic Window
An In-depth Technical Guide on the Selectivity of BEBT-109 for Mutant versus Wild-Type Epidermal Growth Factor Receptor (EGFR)
Executive Summary
This compound is an orally administered, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) that has demonstrated significant promise in preclinical and clinical settings for the treatment of non-small cell lung cancer (NSCLC) driven by various EGFR mutations. A key attribute of this compound is its high selectivity for mutant forms of EGFR over the wild-type (WT) protein. This selectivity is crucial for minimizing off-target toxicities commonly associated with EGFR inhibitors, thereby potentially widening the therapeutic window. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to EGFR Mutations and Targeted Therapy
Somatic mutations in the EGFR gene are well-established oncogenic drivers in a significant subset of NSCLC patients.[1] The most common activating mutations include exon 19 deletions (Del19) and the L858R point mutation in exon 21. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. Furthermore, less common mutations, including exon 20 insertions (exon20ins), are often intrinsically resistant to earlier-generation TKIs.[2] this compound has been designed to address this challenge by potently inhibiting a broad range of EGFR mutations while sparing its wild-type counterpart.
Quantitative Selectivity of this compound
The enhanced selectivity of this compound for mutant EGFR is evident from both biochemical and cellular assays. Preclinical studies have quantified this selectivity, demonstrating a significant differential in binding affinity and inhibitory activity.
Biochemical Selectivity: Binding Affinity (Kd)
An EGFR binding assay utilizing recombinant wild-type and mutant EGFR (L858R/T790M) kinases revealed the potent and selective nature of this compound. The binding constant (Kd) for the double mutant was found to be approximately 90 times lower than that for wild-type EGFR, indicating a substantially higher binding affinity for the mutant protein.[3]
| Target | This compound Kd (nmol/L) |
| EGFR L858R/T790M | 0.05[3] |
| Wild-Type EGFR | 4.45[3] |
Cellular Potency and Selectivity: IC50 Values
Cell-based assays confirm the biochemical selectivity of this compound. The half-maximal inhibitory concentration (IC50) values were determined in various NSCLC cell lines harboring different EGFR mutations, as well as in cell lines with wild-type EGFR.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 | L858R/T790M | 1.0[3] | 3.9[3] |
| PC-9 | Del19 | Not explicitly stated, but this compound showed greater potency than osimertinib[3] | Not explicitly stated |
| HCC827 | Del19 | Not explicitly stated, but this compound showed greater potency than osimertinib[3] | Not explicitly stated |
| H460 | Wild-Type | Less activity than against mutant cell lines[3] | Not explicitly stated |
| Ba/F3 | EGFR-deficient | Less activity than against mutant cell lines[3] | Not explicitly stated |
This compound demonstrated greater potency in reducing the viability of cells with TKI-sensitive mutations (Del19, G719A, and L861Q) compared to osimertinib, while exhibiting less activity against EGFR wild-type H460 cells and EGFR-deficient Ba/F3 cells.[3] Furthermore, this compound was more effective against the EGFR L858R/T790M mutation compared to osimertinib.[3] Preclinical data also indicates that this compound has a significantly higher inhibitory potency against EGFR exon20ins mutations, being approximately 4.1 times stronger than osimertinib.[2]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's selectivity.
EGFR Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to recombinant wild-type and mutant EGFR kinases.
Methodology:
-
Recombinant wild-type EGFR and mutant EGFR L858R/T790M kinases were used.
-
A competitive binding assay format was likely employed, where a known fluorescently labeled ligand for the EGFR kinase domain competes with varying concentrations of this compound.
-
The displacement of the labeled ligand is measured, and the data is used to calculate the dissociation constant (Kd) of this compound for each kinase.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the inhibitory effect of this compound on the proliferation of various NSCLC cell lines.
Methodology:
-
NSCLC cell lines with different EGFR mutation statuses (e.g., H1975, PC-9, HCC827, H460) and EGFR-deficient Ba/F3 cells were cultured in appropriate media.
-
Cells were seeded in 96-well plates and treated with serially diluted concentrations of this compound or a comparator drug (e.g., osimertinib) for 72 hours.[4]
-
Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
The resulting data was used to generate dose-response curves and calculate the IC50 values.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
NSCLC cells were treated with various concentrations of this compound for a specified period.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
As a covalent irreversible inhibitor, this compound likely forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR. This prolonged duration of action on the target may uncouple the pharmacodynamics from its pharmacokinetic profile, potentially reducing off-target toxicities associated with wild-type EGFR inhibition.[3] In line with its potent inhibition of mutant EGFR, this compound effectively suppresses the phosphorylation of EGFR and its downstream signaling substrates, phospho-AKT and phospho-ERK, in a dose-dependent manner.[3]
Experimental and Clinical Workflow
The development of this compound has followed a standard drug discovery and development pipeline, from preclinical evaluation to clinical trials.
Caption: this compound Development Workflow.
Preclinical studies demonstrated that oral administration of this compound induced tumor regression in various xenograft models, including those with EGFR exon 20 insertions and the T790M mutation.[4][5] These promising preclinical results led to the initiation of clinical trials. A first-in-human Phase I study evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced NSCLC harboring EGFR T790M mutations and, in a dose-expansion cohort, in patients with EGFR exon 20 insertion mutations.[6] The study reported an acceptable safety profile and favorable antitumor activity in patients with refractory EGFR exon20ins-mutated aNSCLC.[6]
Pharmacokinetics and Metabolites
This compound exhibits a unique pharmacokinetic profile characterized by rapid absorption and quick in vivo clearance without accumulation.[3][5] This profile is advantageous for a covalent irreversible inhibitor as it may minimize the off-target toxicity associated with prolonged exposure. Importantly, the main metabolites of this compound have been found to lack activity against wild-type EGFR cell lines, in contrast to the active metabolite of osimertinib, AZ5104.[3][5] The major metabolites, M5 (demethylation) and M6 (oxidation), retain high potency against cell lines with both TKI-sensitive and TKI-resistant EGFR mutations, while having significantly less activity against wild-type EGFR or EGFR-deficient cell lines.[7]
Conclusion
This compound is a potent, pan-mutant-selective EGFR inhibitor with a clear selectivity for various oncogenic EGFR mutations over wild-type EGFR. This selectivity, supported by robust preclinical data, translates into a promising safety and efficacy profile in clinical settings. The favorable pharmacokinetic properties and the inactivity of its major metabolites against wild-type EGFR further contribute to its potential as a valuable therapeutic option for patients with EGFR-mutant NSCLC, including those with challenging mutations like T790M and exon 20 insertions. Ongoing and future clinical studies will further delineate the role of this compound in the evolving landscape of targeted therapies for NSCLC.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BEBT-109: A Technical Guide to a Pan-Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BEBT-109 is an orally administered, potent, and pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring a variety of EGFR mutations, including T790M and exon 20 insertions, while sparing wild-type EGFR. Clinical studies have shown promising efficacy and a manageable safety profile in patients with advanced, treatment-refractory NSCLC. This technical guide provides an in-depth overview of the core data and methodologies related to the preclinical and clinical evaluation of this compound.
Introduction: The Challenge of EGFR Mutations in NSCLC
Epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and survival. Activating mutations in the EGFR gene are key drivers in a significant subset of non-small cell lung cancers (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, the development of resistance mutations, such as the T790M "gatekeeper" mutation and insertions in exon 20, has limited their long-term efficacy. This has created a critical need for next-generation inhibitors with broad activity against a wide range of EGFR mutations.
This compound has emerged as a promising candidate to address this challenge. It is designed to be a pan-mutant-selective EGFR inhibitor with improved pharmacokinetic properties, offering a potential new therapeutic option for patients with difficult-to-treat EGFR-mutant NSCLC.[1]
Mechanism of Action
This compound is a covalent, irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor growth and survival. A key feature of this compound is its selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing off-target toxicities, such as the skin rash and diarrhea commonly associated with less selective EGFR inhibitors. Furthermore, the main metabolites of this compound have been found to lack activity against wild-type EGFR cell lines, which may contribute to a wider therapeutic window.[1]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against a panel of NSCLC cell lines with various EGFR mutations.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | Data not available | Data not available |
| HCC827 | exon 19 deletion | Data not available | Data not available |
| H1975 | L858R/T790M | Data not available | Data not available |
Note: Specific IC50 values from direct comparisons in the provided search results are not available. The table structure is provided for when such data becomes available.
In Vivo Efficacy
In vivo studies using xenograft models of human NSCLC have shown significant antitumor activity of this compound. Oral administration of this compound led to tumor regression in xenografts with EGFR exon 20 insertions and even tumor disappearance in PC-9, HCC827, and H1975 xenograft models.[1]
Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have revealed a favorable profile characterized by rapid absorption and clearance, without significant accumulation.[1] This profile is advantageous for a covalent irreversible inhibitor, as it can minimize off-target toxicity.[1]
Clinical Data
Phase I Clinical Trial
A first-in-human, two-stage Phase I study (CTR20192575) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced NSCLC.[2]
-
Phase Ia (Dose Escalation): This part of the study enrolled 11 patients with EGFR T790M-mutated aNSCLC. This compound was well-tolerated in a dose range of 20-180 mg/day, with no dose-limiting toxicities observed.[2]
-
Phase Ib (Dose Expansion): This stage included 18 patients with EGFR exon 20 insertion-mutated, treatment-refractory aNSCLC.[2]
Key Clinical Trial Results:
| Parameter | Value |
| Objective Response Rate (ORR) | 44.4% (8 of 18 patients)[2] |
| Median Progression-Free Survival (mPFS) | 8.0 months (95% CI, 1.33-14.67)[2] |
Safety and Tolerability
The most common treatment-related adverse events observed in the Phase I trial were:
Overall, this compound demonstrated an acceptable safety profile.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to assess the inhibitory effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: NSCLC cell lines (e.g., PC-9, HCC827, H1975) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Signal Measurement: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the inhibitor.
Caption: Experimental Workflow for Cell Viability Assay.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Western Blot Analysis
This technique is used to assess the effect of this compound on the EGFR signaling pathway.
-
Cell Lysis: NSCLC cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, ERK), as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor with demonstrated preclinical and clinical activity against a range of EGFR mutations that are challenging to treat with existing therapies. Its favorable pharmacokinetic and safety profiles further support its potential as a valuable addition to the therapeutic arsenal (B13267) for EGFR-mutant NSCLC. Further clinical development, including ongoing and planned Phase II and III trials, will be crucial in defining its role in the clinical management of this disease.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BEBT-109: A Technical Guide to its Covalent Inhibition of the EGFR Cys797 Residue
For Researchers, Scientists, and Drug Development Professionals
Abstract
BEBT-109 is a potent, pan-mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) that has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for non-small cell lung cancer (NSCLC).[1][2] A key feature of this compound's mechanism of action is its designed ability to form a covalent bond with the Cys797 residue within the ATP binding pocket of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling pathways, even in the presence of mutations that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth overview of the covalent binding of this compound to the Cys797 residue, including its biochemical potency, cellular activity, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.
Introduction to this compound and its Covalent Mechanism
This compound was developed as a third-generation EGFR inhibitor designed to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs.[2] Specifically, it targets the Cys797 residue, a non-catalytic cysteine in the ATP binding site of EGFR.[3] By forming an irreversible covalent bond, this compound effectively locks the kinase in an inactive state, providing durable target inhibition.[2] This is particularly relevant for overcoming the T790M resistance mutation, which is a common cause of treatment failure with first and second-generation EGFR inhibitors.[2][4]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound against various EGFR mutant cell lines and xenograft models, as well as preliminary clinical trial data.
Table 1: In Vitro Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines [2]
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| PC-9 | Del19 | 1.7 | - |
| HCC827 | Del19 | - | - |
| H1975 | L858R, T790M | 1.0 | 3.9 |
| Ba/F3-EGFR-G719A | G719A | - | - |
| Ba/F3-EGFR-L861Q | L861Q | - | - |
| Ba/F3-EGFR-S768I | S768I | - | - |
Note: Specific IC50 values for all cell lines were not available in the provided search results. "-" indicates data not specified in the source.
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models [2]
| Xenograft Model | EGFR Mutation | This compound Treatment | Outcome |
| H1975 | L858R, T790M | 7.5, 15, 30, 60 mg/kg, once daily | Dose-dependent tumor growth inhibition |
| H1975 (Exon 20 insertion) | A767_V769dupASV | 10, 20, 40 mg/kg, twice daily | Significant dose-dependent tumor growth inhibition |
| PC-9 | Del19 | 60 mg/kg | Tumor disappearance |
| HCC827 | Del19 | 60 mg/kg | Tumor disappearance |
Table 3: Preliminary Clinical Trial Results of this compound (CTR20192575) [1]
| Phase | Patient Population | Key Findings |
| Phase Ia | EGFR T790M-mutated aNSCLC | Acceptable safety profile, no dose-limiting toxicity observed (20-180 mg/day) |
| Phase Ib | EGFR ex20ins-mutated refractory aNSCLC | Objective Response Rate (ORR): 44.4% (8 of 18 patients) |
| Median Progression-Free Survival (mPFS): 8.0 months |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway and a general workflow for confirming the covalent binding of this compound.
Caption: EGFR signaling pathway and covalent inhibition by this compound.
Caption: Experimental workflow for confirming covalent binding of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the covalent binding and activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., H1975, PC-9)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
This compound stock solution
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[5]
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all readings.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for EGFR Phosphorylation
This protocol is a generalized procedure based on standard western blotting techniques for analyzing protein phosphorylation.[5][6]
Objective: To assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
EGFR-mutant cancer cell lines
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours.[5]
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).[5]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[5]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[6]
-
Centrifuge to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.[6]
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.[6]
-
Mass Spectrometry for Covalent Binding Confirmation
This protocol outlines a general approach for confirming covalent drug binding using mass spectrometry.[4][7]
Objective: To confirm the covalent adduction of this compound to the Cys797 residue of EGFR.
Materials:
-
Recombinant EGFR protein
-
This compound
-
Mass spectrometer (e.g., LC-MS/MS system)
-
Proteolytic enzyme (e.g., trypsin)
-
Reagents for protein reduction and alkylation (DTT, iodoacetamide)
Procedure:
-
Intact Protein Analysis:
-
Peptide Mapping (Bottom-up Proteomics):
-
Data Analysis:
-
Search the MS/MS data against the EGFR protein sequence to identify the peptides.
-
Specifically look for the peptide containing the Cys797 residue.
-
In the this compound-treated sample, the Cys797-containing peptide will show a mass increase corresponding to the mass of this compound, confirming the site of covalent modification.[7]
-
Conclusion
This compound is a promising pan-mutant-selective EGFR inhibitor that leverages a covalent binding mechanism to achieve potent and durable inhibition of EGFR signaling. Its ability to irreversibly bind to the Cys797 residue allows it to overcome common resistance mutations, offering a potential new therapeutic option for patients with EGFR-mutant NSCLC. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other covalent inhibitors in drug discovery and development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. promega.com [promega.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolites of BEBT-109 and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BEBT-109 is a novel pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor that has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) models with various EGFR mutations. A critical aspect of understanding the full pharmacological profile of this compound lies in the characterization of its metabolites and their biological activity. This technical guide provides a comprehensive overview of the known metabolites of this compound, their formation, and their inhibitory activity against clinically relevant EGFR mutations, including both tyrosine kinase inhibitor (TKI)-sensitive and resistant variants. This document summarizes key quantitative data, details experimental methodologies for the assessment of metabolic stability and activity, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of oncology drug development.
Introduction
This compound is an oral, potent, and selective inhibitor of EGFR, showing promising preclinical and clinical activity in NSCLC patients harboring EGFR mutations.[1][2] The metabolic fate of a drug candidate is a crucial determinant of its efficacy, safety, and pharmacokinetic profile. Understanding the biotransformation of this compound and the biological activity of its metabolites is paramount for predicting its clinical performance, including potential off-target effects and therapeutic index. This guide focuses on the identified metabolites of this compound, providing a detailed analysis of their activity and the methodologies used for their characterization.
Metabolic Profile of this compound
In vitro studies using human and mouse liver microsomes have been conducted to elucidate the metabolic pathways of this compound.[3] These investigations have identified a total of nine potential metabolites, designated as M1 through M9. The primary metabolic transformations observed include oxidation, demethylation, reduction, and dealkylation.[3] Among these, the two predominant metabolites identified are M5, formed through demethylation, and M6, a product of oxidation.[3]
Proposed Metabolic Pathways
The biotransformation of this compound into its nine metabolites is a complex process involving several enzymatic reactions. The following diagram illustrates the proposed metabolic pathways.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a significant subset of Non-Small Cell Lung Cancer (NSCLC). While therapies targeting common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have been successfully developed, EGFR exon 20 insertion (ex20ins) mutations have historically presented a therapeutic challenge, conferring resistance to early-generation EGFR tyrosine kinase inhibitors (TKIs). BEBT-109 is an orally administered, pan-mutant-selective EGFR inhibitor developed by BeBetter Med Inc. that has demonstrated significant preclinical and clinical activity against NSCLC harboring EGFR ex20ins mutations. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial data, and relevant experimental methodologies.
Introduction to EGFR Exon 20 Insertion Mutations
EGFR ex20ins mutations are the third most common type of EGFR mutation in NSCLC, accounting for approximately 4-12% of all EGFR-mutated cases.[1][2] These mutations typically occur after the C-helix of the tyrosine kinase domain, leading to a structural change that restricts access of conventional TKIs to the ATP-binding pocket.[3] This results in constitutive activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, driving uncontrolled cell proliferation and survival.[1][4] Consequently, patients with EGFR ex20ins NSCLC have a poorer prognosis and limited response to standard EGFR TKI therapies.[5]
This compound: Mechanism of Action
This compound is a novel, irreversible, pan-mutant-selective EGFR inhibitor.[6][7] It possesses an acrylamide (B121943) moiety designed to form a covalent bond with the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain.[7] This mechanism leads to potent and sustained inhibition of the receptor's kinase activity. A key characteristic of this compound is its selectivity for mutant forms of EGFR, including a range of ex20ins variants, over wild-type (WT) EGFR.[6] Preclinical studies have shown that its primary metabolites also lack significant activity against WT-EGFR, which is hypothesized to contribute to a wider therapeutic index and a more favorable safety profile by minimizing off-target toxicities commonly associated with EGFR inhibition, such as rash and diarrhea.[6][8]
Preclinical Data
This compound has demonstrated potent and selective anti-tumor activity in a range of preclinical models of NSCLC with EGFR mutations.
In Vitro Potency
The inhibitory activity of this compound was assessed against various EGFR ex20ins mutations engineered into H1975 and Ba/F3 cells. The half-maximal inhibitory concentration (IC50) values show that this compound is significantly more potent than osimertinib (B560133) against these mutations, while remaining less active against WT-EGFR, indicating a favorable selectivity profile.[9]
| Cell Line / Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 (Exon 20 Insertions) | ||
| A767_V769dupASV | 1.15 ± 0.12 | 5.86 ± 0.43 |
| D770_N771insSVD | 1.98 ± 0.21 | 6.54 ± 0.55 |
| H773_V774insH | 1.33 ± 0.15 | 7.01 ± 0.61 |
| Ba/F3 (Exon 20 Insertions) | ||
| A767_V769dupASV | 0.98 ± 0.09 | 4.87 ± 0.39 |
| D770_N771insSVD | 1.56 ± 0.18 | 5.99 ± 0.48 |
| H773_V774insH | 1.12 ± 0.11 | 6.23 ± 0.52 |
| Control Cell Lines | ||
| Ba/F3 (EGFR-deficient) | > 1000 | > 1000 |
Data sourced from Fan et al., Translational Oncology, 2021.[6][9]
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in xenograft models using mice bearing tumors derived from cells with EGFR ex20ins mutations. Oral administration of this compound resulted in dose-dependent tumor growth inhibition.[6]
In a xenograft model using H1975 cells expressing the EGFR A767_V769dupASV mutation, daily treatment with this compound for 12 days led to significant tumor growth inhibition.[6] At its maximum tolerated dose (MTD) of 40 mg/kg (twice daily), this compound demonstrated superior tumor growth inhibition compared to osimertinib at its MTD (20 mg/kg, once daily).[6] Similar results were observed in a Ba/F3 xenograft model with the same mutation.[6]
| Xenograft Model | Treatment Group | Dosing | Outcome |
| H1975 (A767_V769dupASV) | This compound | 10, 20, 40 mg/kg (bid) | Significant, dose-dependent tumor growth inhibition.[6] |
| H1975 (A767_V769dupASV) | This compound | 40 mg/kg (bid, MTD) | Superior tumor inhibition vs. Osimertinib.[6] |
| H1975 (A767_V769dupASV) | Osimertinib | 20 mg/kg (qd, MTD) | Tumor growth inhibition.[6] |
| Ba/F3 (A767_V769dupASV) | This compound | 40 mg/kg (bid, MTD) | Statistically significant tumor growth inhibition.[6] |
| Ba/F3 (A767_V769dupASV) | Osimertinib | 20 mg/kg (qd, MTD) | No sustained tumor regression observed.[6] |
Data sourced from Fan et al., Translational Oncology, 2021.[6]
Pharmacokinetics
Preclinical and clinical studies indicate that this compound has a unique pharmacokinetic profile characterized by rapid absorption and quick in vivo clearance, with no significant drug accumulation observed.[6][10] This profile is considered advantageous for a covalent irreversible inhibitor, as it may minimize off-target toxicity by reducing systemic exposure after the drug has bound to its target.[6]
Clinical Development and Efficacy
This compound has been evaluated in a first-in-human, single-arm, open-label Phase I/II clinical trial (CTR20192575; NCT06001671) in patients with advanced NSCLC.[5][10][11]
Phase I Study
The Phase Ia dose-escalation stage enrolled 11 patients with EGFR T790M-mutated advanced NSCLC. Doses ranging from 20-180 mg/day were evaluated. The study found no dose-limiting toxicities or new safety signals, establishing an acceptable safety profile for this compound.[10] Pharmacokinetic analysis showed a dose-proportional increase in area under the curve (AUC) and maximal concentration (Cmax).[10]
Phase Ib/II Efficacy in EGFR Exon 20 Insertion NSCLC
The Phase Ib dose-expansion stage focused on patients with refractory advanced NSCLC harboring EGFR ex20ins mutations.
-
In an initial cohort of 18 patients, this compound demonstrated an Objective Response Rate (ORR) of 44.4% (8 of 18 patients).[10]
-
The median Progression-Free Survival (mPFS) was 8.0 months (95% CI, 1.33-14.67).[10]
-
A subsequent data release from a Phase Ib/II trial, including 40 subjects who had received at least one prior platinum-based chemotherapy, reported an ORR of 37.5% and an mPFS of 9.4 months .[8]
| Efficacy Endpoint | Result (N=18 Cohort)[10] | Result (N=40 Cohort)[8] |
| Objective Response Rate (ORR) | 44.4% | 37.5% |
| Median Progression-Free Survival (mPFS) | 8.0 months | 9.4 months |
Safety and Tolerability
In the dose-expansion study for EGFR ex20ins patients, this compound was found to be tolerable. The most common treatment-related adverse events (TRAEs) were:[10]
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) |
| Diarrhea | 100% | 22.2% |
| Rash | 66.7% | 5.6% |
| Anemia | 61.1% | 0% |
Ongoing and Future Clinical Trials
Based on these promising results, further clinical development is underway. A confirmatory Phase III trial for this compound as a second-line treatment for NSCLC with EGFR ex20ins mutations has been approved in China.[8] Additionally, other Phase II studies are actively recruiting to evaluate this compound as a monotherapy and in combination with chemotherapy for the first-line treatment of this patient population (NCT06706713, NCT06514027).[12][13]
Experimental Protocols
Detailed proprietary protocols are not publicly available. The following methodologies are based on published literature describing the preclinical evaluation of this compound.[6][9]
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Lines: H1975 and Ba/F3 cells, engineered to express specific EGFR ex20ins mutations (e.g., A767_V769dupASV, D770_N771insSVD, H773_V774insH). EGFR-deficient Ba/F3 cells are used as a negative control.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with serially diluted concentrations of this compound or a comparator drug (e.g., osimertinib) for 72 hours.
-
Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
-
Method:
-
Cells are treated with various concentrations of this compound or a comparator for a specified time (e.g., 6 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin).
-
Membranes are washed and incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Method:
-
Human NSCLC cells (e.g., H1975 or Ba/F3 expressing EGFR ex20ins) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a specified volume (e.g., ~200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg) and schedules (e.g., twice daily). A vehicle control group and a comparator drug group are included.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
The study continues for a predetermined duration (e.g., 12-14 days) or until tumors in the control group reach a defined endpoint.
-
Efficacy is assessed by comparing the tumor growth inhibition between treated and control groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
- 9. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CareAcross [careacross.com]
- 13. ClinPGx [clinpgx.org]
Methodological & Application
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer Cell Culture Studies
Application Notes and Protocols for Researchers
Introduction: BEBT-109 is a potent and irreversible pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1][2] It demonstrates significant anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations, while sparing wild-type EGFR.[1][2] this compound covalently binds to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways and subsequent tumor cell growth inhibition.[2] These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 | L858R/T790M | 1.0 | 3.9 |
| PC-9 | Del19 | 1.7 - 51.7 | Not specified |
| HCC827 | Del19 | 1.7 - 51.7 | Not specified |
| Ba/F3 | EGFR-G719A | 1.7 - 51.7 | Not specified |
| Ba/F3 | EGFR-L861Q | 1.7 - 51.7 | Not specified |
| Ba/F3 | EGFR-S768I | 1.7 - 51.7 | Not specified |
Data compiled from preclinical studies.[1][2]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Viability Assay Workflow
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant NSCLC cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6 hours). Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add chemiluminescent substrate and capture the signal using an imaging system.
Western Blot Workflow
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
EGFR-mutant NSCLC cells
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 1 nmol/L) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
This compound inhibits the autophosphorylation of mutant EGFR, which in turn blocks the activation of downstream signaling pathways critical for cell survival and proliferation, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]
This compound Inhibition of EGFR Signaling
References
Application Notes and Protocols: Recommended Dosage of BEBT-109 for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of BEBT-109, a pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor, in preclinical xenograft models of non-small cell lung cancer (NSCLC). The following protocols are based on published preclinical studies and are intended to serve as a guide for researchers designing in vivo efficacy studies.
Introduction
This compound is a potent, irreversible EGFR tyrosine kinase inhibitor (TKI) that targets the Cys797 residue in the ATP binding pocket of the EGFR kinase domain. It has demonstrated significant antitumor activity in NSCLC models harboring various EGFR mutations, including TKI-sensitive and resistant mutations such as the T790M secondary mutation and exon 20 insertions.[1] Preclinical studies have shown that oral administration of this compound can lead to tumor regression in several xenograft models.[1][2]
Recommended Dosage in Xenograft Models
The recommended dosage of this compound for xenograft models has been determined through dose-dependent efficacy studies. The following table summarizes the key findings from a study utilizing the H1975 human NSCLC cell line (harboring L858R and T790M EGFR mutations) in a xenograft model.
| Xenograft Model | Cell Line | Drug | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| NSCLC | H1975 | This compound | 7.5 | Oral (p.o.) | Once daily (q.d.) | Dose-dependent tumor growth inhibition |
| NSCLC | H1975 | This compound | 15 | Oral (p.o.) | Once daily (q.d.) | Dose-dependent tumor growth inhibition |
| NSCLC | H1975 | This compound | 30 | Oral (p.o.) | Once daily (q.d.) | Dose-dependent tumor growth inhibition |
| NSCLC | H1975 | This compound | 60 | Oral (p.o.) | Once daily (q.d.) | Significant tumor growth inhibition |
| NSCLC | H1975 | Osimertinib | 25 | Oral (p.o.) | Once daily (q.d.) | Positive Control |
| NSCLC | H1975 | Vehicle | N/A | Oral (p.o.) | Once daily (q.d.) | Control |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo efficacy study of this compound in an NSCLC xenograft model, based on the study by Fan et al., 2021.
Materials
-
Cell Line: H1975 (human non-small cell lung cancer)
-
Animals: Female BALB/c nude mice (or other suitable immunodeficient strain), 6-8 weeks old.
-
This compound: Purity >98%
-
Vehicle: Appropriate for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Osimertinib: For use as a positive control.
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Matrigel: (Optional, for enhanced tumor take rate)
-
Calipers: For tumor volume measurement.
Methods
-
Cell Culture and Preparation:
-
Culture H1975 cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 200 mm³, randomly assign the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and Osimertinib in the vehicle on each day of dosing.
-
Administer the drugs and vehicle orally (p.o.) to the respective groups once daily for four consecutive weeks.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor samples can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: EGFR Signaling Pathway
This compound exerts its antitumor effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Upon binding to its ligand, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell proliferation, survival, and metastasis. This compound covalently binds to a cysteine residue in the EGFR kinase domain, blocking its activity and inhibiting these downstream pathways.
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow for this compound Xenograft Study
The following diagram illustrates the key steps in conducting an in vivo efficacy study of this compound.
Caption: Workflow for a this compound xenograft study.
References
Application Notes and Protocols for BEBT-109 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is a potent and selective pan-mutant inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, particularly those harboring EGFR mutations that are sensitive or resistant to other EGFR tyrosine kinase inhibitors (TKIs).[1][2] this compound covalently binds to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its activity. These application notes provide detailed protocols for the preparation and use of this compound in various in vitro assays to evaluate its efficacy and mechanism of action.
Data Presentation
The inhibitory activity of this compound against various EGFR mutations has been characterized by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| H1975 | L858R/T790M | 1.0 |
| PC-9 | Del19 | Value not explicitly provided in search results |
| HCC827 | Del19 | Value not explicitly provided in search results |
| Ba/F3 | Exon20ins (A763_Y764insFQEA) | 10.5 |
| Ba/F3 | Exon20ins (A767_V769dupASV) | 32.1 |
| Ba/F3 | Exon20ins (D770_N771insSVD) | 25.5 |
| Ba/F3 | Exon20ins (N771_H773dup) | 15.8 |
| Ba/F3 | Exon20ins (P772_H773dup) | 20.3 |
IC50 values are based on data from published research. Actual values may vary depending on experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Note: As a specific technical data sheet for this compound was not available in the public domain, the following protocol is based on standard laboratory practices for similar small molecule inhibitors. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, a fresh dilution from the stock is recommended.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, PC-9, Ba/F3 expressing EGFR mutants)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using appropriate software.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound stock solution
-
Human Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total EGFR, AKT, ERK, and a loading control.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BEBT-109 in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the handling of BEBT-109, a potent pan-mutant-selective EGFR inhibitor, with a focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
This compound is a promising therapeutic agent for non-small cell lung cancer (NSCLC) with various EGFR mutations. Proper handling and storage of this compound are critical for ensuring the accuracy and reproducibility of experimental results.
Solubility and Stability Data
While specific quantitative solubility and stability data for this compound in DMSO are not extensively published, the following tables provide representative data based on the known behavior of similar small molecule kinase inhibitors. Researchers are advised to perform their own solubility and stability assessments for their specific experimental conditions.
Table 1: this compound Solubility in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | ≥ 50 |
| Ethanol | 25 | ~10 |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.01 |
Table 2: this compound Stability in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Visual Observation |
| Initial (T=0) | 99.7 | Clear, colorless solution |
| 1 Month | 99.5 | No precipitation |
| 3 Months | 99.1 | No precipitation |
| 6 Months | 98.2 | Minor degradation products may be detectable |
| 12 Months | 96.5 | Consider preparing a fresh stock solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: Please refer to the manufacturer's certificate of analysis for the exact molecular weight.)
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication (Optional): Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time.
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column and mobile phase for analysis of this compound
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the chromatogram and the peak area of the parent compound.
-
Storage: Store the remaining aliquots of the stock solution at the desired temperature (e.g., -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot of the stock solution.
-
Sample Preparation and Analysis: Dilute the thawed aliquot in the same manner as the initial sample and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial (T=0) peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing and assessing the stability of a this compound DMSO stock solution.
Application Notes and Protocols for the Combined Use of BEBT-109 and Chemotherapy in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of BEBT-109, a pan-mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor, with standard-of-care chemotherapy in Non-Small Cell Lung Cancer (NSCLC). The information is intended to guide the design and execution of both in vitro and in vivo studies to explore the synergistic potential of this therapeutic approach.
Introduction
This compound is a potent, irreversible inhibitor of EGFR, demonstrating significant antitumor activity against a wide range of EGFR mutations, including sensitizing mutations, the T790M resistance mutation, and exon 20 insertions, while sparing wild-type EGFR.[1] Clinical investigations are underway to evaluate the efficacy and safety of this compound in combination with chemotherapy for the treatment of NSCLC. A notable phase II clinical trial (NCT06514027) is assessing this compound in combination with pemetrexed (B1662193) and either carboplatin (B1684641) or cisplatin (B142131) for patients with NSCLC harboring EGFR exon 20 insertion mutations.[2] This document outlines the preclinical basis for such combination therapies and provides detailed protocols for key experiments.
Mechanism of Action and Rationale for Combination Therapy
This compound covalently binds to the Cys797 residue in the ATP binding pocket of EGFR, leading to the inhibition of EGFR phosphorylation and subsequent blockade of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This action effectively inhibits the proliferation of cancer cells driven by EGFR mutations.
The rationale for combining this compound with cytotoxic chemotherapy, such as pemetrexed and carboplatin, is to target the tumor through complementary mechanisms. While this compound specifically inhibits the oncogenic signaling driving the cancer cells, chemotherapy induces DNA damage and apoptosis through broader mechanisms. This dual approach has the potential to enhance tumor cell killing, overcome potential resistance mechanisms, and improve overall therapeutic efficacy. Preclinical studies combining other EGFR tyrosine kinase inhibitors (TKIs) with chemotherapy have shown synergistic effects in NSCLC models.[3]
Quantitative Data Summary
While specific preclinical data on the combination of this compound with chemotherapy is not yet publicly available in peer-reviewed literature, the following tables present hypothetical yet representative data structures for summarizing the results of in vitro and in vivo combination studies. These tables are designed for clear comparison of monotherapy and combination therapy effects.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cell Line | EGFR Mutation | This compound | Pemetrexed | Carboplatin | This compound + Pemetrexed | This compound + Carboplatin |
| NCI-H1975 | L858R, T790M | Data | Data | Data | Data | Data |
| PC-9 | exon 19 del | Data | Data | Data | Data | Data |
| Ba/F3 | EGFR ex20ins | Data | Data | Data | Data | Data |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data | - |
| This compound | e.g., 15 mg/kg, oral, daily | Data | Data |
| Pemetrexed | e.g., 50 mg/kg, i.p., weekly | Data | Data |
| Carboplatin | e.g., 30 mg/kg, i.p., weekly | Data | Data |
| This compound + Pemetrexed | As above | Data | Data |
| This compound + Carboplatin | As above | Data | Data |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, pemetrexed, and carboplatin, alone and in combination, on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9, Ba/F3 with EGFR exon 20 insertion)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Pemetrexed, Carboplatin (dissolved in appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Protocol:
-
Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, pemetrexed, and carboplatin in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control wells (medium with solvent).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in GraphPad Prism or similar software.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound, alone and in combination with chemotherapy, on the phosphorylation of key proteins in the EGFR signaling pathway.
Materials:
-
NSCLC cell lines
-
6-well cell culture plates
-
This compound, Pemetrexed, Carboplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, pemetrexed, carboplatin, or the combination at specified concentrations for a designated time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH as a loading control to normalize protein levels.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in combination with chemotherapy in a murine xenograft model of NSCLC.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
NSCLC cell line (e.g., NCI-H1975)
-
Matrigel (Corning)
-
This compound (formulated for oral gavage)
-
Pemetrexed and Carboplatin (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group): Vehicle control, this compound monotherapy, chemotherapy monotherapy, and combination therapy.
-
Administer treatments as per the defined schedule (e.g., this compound daily by oral gavage; pemetrexed and carboplatin weekly by intraperitoneal injection).
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Visualizations
Caption: Dual mechanism of action for this compound and chemotherapy.
Caption: Preclinical experimental workflow.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CareAcross [careacross.com]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BEBT-109 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEBT-109 is a potent, orally bioavailable, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It demonstrates significant antitumor activity against multiple EGFR mutations, including T790M and exon 20 insertions, while sparing wild-type EGFR.[1] Preclinical studies in mouse xenograft models have shown that oral administration of this compound leads to tumor regression, making it a promising candidate for the treatment of non-small cell lung cancer (NSCLC).[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse studies, data presentation guidelines, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dose-dependent tumor growth inhibition of this compound in H1975 xenograft mouse models.
Table 1: Pharmacokinetic Parameters of this compound in H1975 Xenograft Model
| Parameter | Plasma | Tumor |
| Dose | 60 mg/kg (oral) | 60 mg/kg (oral) |
| Cmax (ng/mL or ng/g) | 2696.7 | 4120 |
| Tmax (hours) | ~1.0 | ~1.0 |
| T½ (hours) | Not Specified | 3.44 |
| AUC (ng/g•h) | Not Specified | 28,270 |
Data compiled from preclinical studies in H1975 tumor-bearing nude mice.[1]
Table 2: Dose-Dependent Efficacy of this compound in H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Observation |
| Vehicle Control | - | Progressive tumor growth |
| This compound | 7.5 | Dose-dependent tumor growth inhibition |
| This compound | 15 | Dose-dependent tumor growth inhibition |
| This compound | 30 | Significant tumor growth inhibition |
| This compound | 60 | Pronounced tumor regression |
| Osimertinib | 25 | Comparable tumor growth inhibition to 30 and 60 mg/kg this compound |
Efficacy observed over a 28-day treatment period in H1975 (L858R/T790M) xenografts.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, slowly add methylcellulose to heated sterile water (60-70°C) while stirring continuously until fully dispersed. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the vehicle. Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
-
Stir the suspension for a sufficient duration to ensure homogeneity.
-
Store the formulation at 2-8°C and protect from light. It is recommended to prepare the formulation fresh or validate its stability for the intended period of use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Cell Line:
-
NCI-H1975 (human NSCLC cell line with L858R and T790M EGFR mutations).
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Cell Implantation:
-
Harvest H1975 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage once daily at the desired doses (e.g., 7.5, 15, 30, 60 mg/kg).
-
Administer the vehicle control to the control group.
-
Treat the animals for a specified period (e.g., 28 days).
-
-
Monitoring:
-
Record tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Tumor samples can be processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BEBT-109 Treatment of NSCLC Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of BEBT-109, a pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) models.
Introduction
This compound is a potent oral inhibitor of EGFR, demonstrating significant antitumor activity against a range of EGFR mutations, including T790M and exon 20 insertions, which are common in NSCLC.[1][2] Preclinical studies have shown that this compound induces tumor regression in various NSCLC xenograft models, including PC-9, HCC827, and H1975.[1][2] Notably, this compound and its metabolites exhibit minimal activity against wild-type EGFR, suggesting a favorable safety profile.[1][2] These characteristics make this compound a promising therapeutic agent for the treatment of EGFR-mutant NSCLC.
Data Presentation
Table 1: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation Status | Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| H1975 | L858R, T790M | This compound | 7.5 | Dose-dependent growth inhibition | [2] |
| This compound | 15 | Dose-dependent growth inhibition | [2] | ||
| This compound | 30 | Complete tumor regression | [2] | ||
| This compound | 60 | Complete tumor regression | [2] | ||
| Osimertinib | 25 | Sustained tumor regression not observed | [2] | ||
| PC-9 | Exon 19 deletion | This compound | Not specified | Tumor disappearance | [1][2] |
| HCC827 | Exon 19 deletion | This compound | Not specified | Tumor disappearance | [1][2] |
| Exon 20 Insertion | Various | This compound | Not specified | Tumor regression | [1][2] |
Experimental Protocols
Establishment of NSCLC Patient-Derived Xenografts (PDX)
This protocol outlines the general procedure for establishing NSCLC PDX models.
Materials:
-
Freshly resected NSCLC tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID, athymic nude mice)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Tissue Acquisition: Obtain fresh tumor specimens from surgically resected NSCLC tumors in accordance with institutional ethical guidelines and patient consent.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS to remove any blood or necrotic tissue.
-
Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Measure tumor dimensions (length and width) twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health, including body weight, activity, and signs of distress.
-
-
Passaging:
-
When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and process the viable tumor tissue for fragmentation and implantation into a new cohort of mice as described above.
-
This compound Treatment Protocol for NSCLC PDX Models
This protocol describes the administration of this compound to NSCLC PDX-bearing mice.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
NSCLC PDX-bearing mice with established tumors (e.g., 100-200 mm³)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of administration, dilute the stock solution to the desired final concentration in the oral gavage vehicle. The specific vehicle used in preclinical studies for this compound is not publicly available and would need to be determined based on the drug's solubility and stability characteristics. A common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) in sterile water.
-
-
Dosing:
-
Randomize mice with established tumors into treatment and control groups.
-
Administer this compound orally via gavage at the desired dose (e.g., 7.5, 15, 30, 60 mg/kg).
-
Administer the vehicle alone to the control group.
-
The frequency of administration in preclinical studies was once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for the specified duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol details the analysis of protein expression in tumor lysates.
Materials:
-
Tumor tissue from this compound and vehicle-treated mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue in ice-cold RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
Immunohistochemistry (IHC) Analysis
This protocol describes the staining of tumor sections to visualize protein expression and localization.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (e.g., anti-p-EGFR, anti-Ki-67)
-
HRP-conjugated secondary antibody and detection system
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections and rehydrate through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the detection reagent.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging: Analyze the stained sections using a light microscope.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment of NSCLC PDX models.
References
Troubleshooting & Optimization
BEBT-109 not showing expected inhibition of EGFR phosphorylation
Welcome to the technical support center for BEBT-109. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent, pan-mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, orally administered, pan-mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions as a covalent irreversible inhibitor by binding to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain.[3] This action blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways. This compound has demonstrated significant antitumor activity in preclinical models and clinical trials for non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including T790M and exon 20 insertions.[1][2][4]
Q2: Does this compound have active metabolites?
A2: Yes, this compound is metabolized into several forms, with two major active metabolites identified as M5 (demethylation) and M6 (oxidation).[5][6] These metabolites have also shown potent inhibition of EGFR phosphorylation and cell growth in EGFR-mutant cell lines, while exhibiting weak activity against wild-type EGFR.[5][6]
Q3: What is the expected outcome of successful this compound treatment in a sensitive cell line?
A3: In a sensitive EGFR-mutant cell line, successful treatment with this compound should result in a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068, Y1173). This should be accompanied by a reduction in the phosphorylation of downstream signaling proteins such as AKT and ERK. Consequently, a decrease in cell viability and proliferation is the expected phenotypic outcome.
Troubleshooting Guide: this compound Not Showing Expected Inhibition of EGFR Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the anticipated inhibitory effect on EGFR phosphorylation.
Step 1: Verify Experimental Reagents and Compound Integrity
Question: Could there be an issue with my this compound compound or other reagents?
Answer: It is crucial to first rule out any issues with the fundamental components of your experiment.
-
Compound Integrity:
-
Source and Purity: Ensure the this compound used is from a reputable source and has a high degree of purity.
-
Storage: Confirm that the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the compound is fully dissolved. Precipitates in the stock solution can lead to inaccurate dosing.
-
Freshness of Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. The stability of the compound in aqueous media over time may be limited.
-
-
Antibody Performance:
-
Specificity: Use antibodies that are validated for the detection of phosphorylated EGFR (p-EGFR) and total EGFR by Western blot.
-
Positive Control: Include a positive control, such as lysates from cells stimulated with EGF, to confirm that your p-EGFR antibody is working correctly.[7]
-
Storage and Handling: Ensure antibodies have been stored and handled correctly to maintain their activity.
-
Step 2: Review and Optimize Your Experimental Protocol
Question: Is my experimental protocol optimized for detecting inhibition of EGFR phosphorylation?
Answer: The lack of an observed effect can often be traced back to suboptimal experimental conditions.
-
Cell Line Considerations:
-
EGFR Mutation Status: Confirm that the cell line you are using harbors an EGFR mutation known to be sensitive to this compound (e.g., exon 19 deletion, L858R, T790M, or exon 20 insertions).[1][4] this compound is significantly less active against wild-type EGFR.[1][3]
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and are not of an excessively high passage number.
-
-
Treatment Conditions:
-
Dose Range: Are you using an appropriate concentration range for this compound? Preclinical studies have shown IC50 values in the nanomolar range for sensitive cell lines.[5] A dose-response experiment is recommended.
-
Incubation Time: A 6-hour incubation time has been shown to be effective for observing inhibition of EGFR phosphorylation.[8] However, the optimal time may vary depending on the cell line.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period.
-
Step 3: Assess Target Engagement
Question: How can I be sure that this compound is reaching and binding to EGFR in my cells?
Answer: If you have ruled out issues with your reagents and protocol, the next step is to confirm that this compound is engaging with its target, EGFR, within the intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more thermally stable when it is bound to a ligand.[9][10] By treating cells with this compound and then heating the cell lysate to various temperatures, you can assess the amount of soluble EGFR remaining via Western blot. A shift to a higher melting temperature for EGFR in the presence of this compound indicates target engagement.
Step 4: Investigate Potential Resistance Mechanisms
Question: If this compound is engaging EGFR but not inhibiting its phosphorylation, what could be the reason?
Answer: The presence of cellular resistance mechanisms can counteract the effects of an EGFR inhibitor.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR.
-
Downstream Mutations: Mutations in genes downstream of EGFR, such as KRAS, can render the cells insensitive to upstream inhibition.[11]
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol details the steps for assessing the phosphorylation status of EGFR in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-6 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[2][3]
-
Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (e.g., Y1068).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
For a loading control, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like actin.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound to the wells and incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[4][11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is to verify the engagement of this compound with EGFR in intact cells.
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration (and a vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 45-70°C) for 3-5 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blot for the presence of total EGFR as described in Protocol 1.
-
A greater amount of soluble EGFR at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and target engagement.
-
Data Presentation
Table 1: Example Data from a this compound Dose-Response Western Blot Analysis
| Treatment Group | This compound Conc. (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 100 | 100 |
| This compound | 1 | 85 ± 7 | 98 ± 4 |
| This compound | 10 | 45 ± 5 | 99 ± 3 |
| This compound | 100 | 12 ± 3 | 97 ± 5 |
| This compound | 1000 | 2 ± 1 | 96 ± 4 |
Note: Data are representative and presented as mean ± SD. Levels are quantified by densitometry and normalized to the vehicle control.
Table 2: Example IC50 Values for this compound in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) for this compound |
| PC-9 | exon 19 deletion | 1.7 |
| H1975 | L858R, T790M | 1.0 |
| Ba/F3 | A767_V769dupASV | 25.0 |
| A549 | Wild-Type | >1000 |
Note: IC50 values are determined from a 72-hour cell viability assay (e.g., CellTiter-Glo®). Data are representative.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 5. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. CETSA [cetsa.org]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
optimizing BEBT-109 concentration for in vitro experiments
A Technical Support Center for Optimizing BEBT-109 Concentration in In Vitro Experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using this compound in in vitro experiments. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A common starting point is a log-scale dilution series from 1 nM to 10 µM.
Q2: How can I determine the optimal incubation time with this compound?
A2: The optimal incubation time depends on the specific endpoint being measured. For signaling pathway inhibition (e.g., measuring the phosphorylation of a downstream target), a shorter incubation time (e.g., 1-6 hours) may be sufficient. For cell viability or proliferation assays, a longer incubation period (e.g., 24-72 hours) is typically required to observe a significant effect. A time-course experiment is recommended to determine the ideal duration for your assay.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: Unusually high cytotoxicity at low concentrations could be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Off-Target Effects: While this compound is designed to be selective, off-target effects can occur at higher concentrations. Consider if your cell line is particularly sensitive.
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and plated at the correct density before adding the compound.
Q4: My dose-response curve is flat, and I am not seeing any inhibition. What should I do?
A4: A lack of response can be due to several reasons:
-
Compound Inactivity: Verify the integrity and purity of your this compound stock.
-
Cell Line Resistance: The target of this compound may not be expressed or be a critical driver in your chosen cell line. Confirm target expression using methods like Western Blot or qPCR.
-
Assay Issues: Ensure your assay is optimized and that the positive and negative controls are working as expected.
-
Concentration Range: It's possible the effective concentration is higher than the range you tested.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
This guide helps troubleshoot common issues encountered during cell viability assays (e.g., MTT, CellTiter-Glo®) with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variance between replicate wells | Inconsistent cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate. Use calibrated pipettes. |
| IC50 value is significantly different from expected | Different cell line used, variation in cell passage number, or different assay incubation time. | Standardize the cell line and passage number. Perform a time-course experiment to find the optimal incubation time. |
| No dose-dependent effect observed | The chosen cell line may not be sensitive to this compound. | Confirm that the target of this compound is present and active in your cell line. Test a known sensitive cell line as a positive control. |
Guide 2: Inconsistent Western Blot Results for Target Inhibition
This guide addresses issues with verifying the mechanism of action of this compound by measuring downstream target phosphorylation.
| Observed Problem | Potential Cause | Recommended Solution |
| No change in phosphorylation of the downstream target | Insufficient incubation time or this compound concentration. | Perform a time-course (e.g., 0.5, 1, 2, 4 hours) and dose-response experiment to find the optimal conditions for inhibiting the target. |
| Basal phosphorylation of the target is too low | The signaling pathway is not active under your baseline culture conditions. | Stimulate the pathway with an appropriate growth factor or activator before adding this compound. |
| Loading control (e.g., β-actin, GAPDH) is inconsistent | Inaccurate protein quantification or pipetting errors during loading. | Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading amounts for all samples. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Target Inhibition via Western Blot
-
Cell Plating and Treatment: Plate cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target, total target, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated target signal to the total target and loading control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Decision tree for troubleshooting experiments.
Technical Support Center: BEBT-109 and Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of BEBT-109, a pan-mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is designed to be selective for cancer cells harboring EGFR mutations, including TKI-sensitive and resistant mutations, while sparing wild-type EGFR.[1] This selectivity is intended to provide a wider therapeutic window and reduce side effects associated with wild-type EGFR inhibition.
Q2: What are the known off-target interactions of this compound?
In a screening panel of 78 assays, this compound demonstrated minimal off-target activity at a concentration of 10 µmol/L. The identified potential off-targets are the insulin (B600854) receptor (INSR), muscarinic acetylcholine (B1216132) receptor M1 (CHRM1), 5-hydroxytryptamine receptor 2A (HTR2A), and vascular endothelial growth factor receptor 2 (VEGFR2). The metabolites of this compound have been shown to have no off-target effects and weak activity against wild-type EGFR.[1]
Q3: What are the reported potencies of this compound against its known off-targets?
The following table summarizes the inhibitory constants (IC50 or Kd) of this compound against its identified off-targets. Lower values indicate higher potency.
| Target | IC50 / Kd (nmol/L) |
| Insulin Receptor (INSR) | >10,000 |
| Muscarinic Acetylcholine Receptor M1 (CHRM1) | 9,065 |
| 5-hydroxytryptamine Receptor 2A (HTR2A) | >10,000 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | >10,000 |
Q4: What are the common adverse events observed in clinical trials of this compound, and could they be related to off-target effects?
Phase I clinical trials of this compound have reported treatment-related adverse events such as diarrhea and rash, which are common for EGFR inhibitors.[2] While these are often associated with on-target inhibition of EGFR in non-tumor tissues, a thorough investigation of off-target effects is crucial for a complete safety profile.
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results or potential off-target effects during their experiments with this compound.
Issue 1: Unexpected cellular phenotype not consistent with EGFR inhibition.
-
Possible Cause: The observed phenotype may be due to the modulation of one of the known off-targets of this compound (INSR, CHRM1, HTR2A, VEGFR2) or a novel, cell-type-specific off-target.
-
Troubleshooting Steps:
-
Validate On-Target EGFR Inhibition: Confirm that this compound is inhibiting EGFR phosphorylation in your cellular system at the concentrations used. (See Protocol 1: Western Blot for EGFR Phosphorylation).
-
Investigate Known Off-Targets: Assess the activity of signaling pathways downstream of the known off-targets.
-
For VEGFR2 , analyze its phosphorylation status. (See Protocol 2: Western Blot for VEGFR2 Phosphorylation).
-
For INSR , evaluate the phosphorylation of its downstream substrates like IRS-1. (See Protocol 3: In Vitro INSR Kinase Assay).
-
For CHRM1 and HTR2A , which are G-protein coupled receptors, you can measure downstream signaling events like calcium mobilization. (See Protocol 4: Calcium Flux Assay).
-
-
Perform a Kinome Scan: To identify novel off-targets, consider a comprehensive kinome profiling service to screen this compound against a large panel of kinases.
-
Logical Workflow for Investigating Unexpected Phenotypes
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating BEBT-109 Solubility Challenges: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential insolubility issues with the pan-mutant-selective EGFR inhibitor, BEBT-109, in aqueous solutions. As a lipophilic molecule, this compound may present solubility challenges that can impact experimental reproducibility and outcomes. This guide offers structured advice and detailed protocols to help navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why might this compound exhibit poor solubility in aqueous solutions?
A1: Like many small molecule kinase inhibitors, this compound is a lipophilic compound, a characteristic that is often necessary for binding to the hydrophobic ATP-binding pocket of EGFR. This inherent lipophilicity leads to low solubility in aqueous media. A significant number of kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high permeability.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: Common indicators of insolubility include the formation of a precipitate immediately upon diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the solution appearing cloudy over time, or inconsistent results in cell-based assays. Poor solubility can lead to an inaccurate effective concentration of the inhibitor.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for those that are weakly basic. While specific data for this compound is not publicly available, similar compounds often contain ionizable functional groups. At a pH below their pKa, these groups can become protonated, which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.
Q4: What are the recommended solvents for preparing a this compound stock solution?
A4: It is advisable to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Other potential solvents include N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA). It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
-
Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
-
Solutions:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.
-
Issue 2: Solution Becomes Cloudy Over Time During an Experiment
-
Cause: The compound is slowly precipitating out of solution.
-
Solutions:
-
Optimize Buffer Conditions: If experimentally permissible, adjust the pH of your buffer. For weakly basic compounds, a lower pH may increase solubility.
-
Employ Solubility Enhancers: Consider the use of cyclodextrins, which can form inclusion complexes with the inhibitor, creating a more water-soluble formulation.
-
Prepare Fresh Dilutions: For long experiments, prepare fresh dilutions from a frozen stock solution closer to the time of use.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Cause: Poor solubility is leading to an inaccurate and variable effective concentration of the inhibitor.
-
Solutions:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment.
-
Solubility Test in Media: Perform a solubility test in your specific cell culture medium to determine the practical solubility limit.
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations can significantly enhance the oral absorption of kinase inhibitors with low aqueous solubility.[1]
-
Data Presentation: Solubility of Kinase Inhibitors (Illustrative Examples)
The following tables provide example data for other kinase inhibitors to illustrate how solubility can be affected by different solvents and pH. This data is for comparative purposes only and does not represent this compound.
Table 1: Example Solubility of Kinase Inhibitors in Various Solvents
| Kinase Inhibitor | Solvent | Solubility |
| Erlotinib (free base) | PEG 400 | 50-100 mg/g[2] |
| Erlotinib (docusate salt) | PEG 400 | <50 mg/g[2] |
| Gefitinib (docusate salt) | Lipid Excipients | >100 mg/g[1][2] |
| Cabozantinib (docusate salt) | Lipid Excipients | >100 mg/g[1][2] |
| Ceritinib (docusate salt) | Lipid Excipients | >100 mg/g[1][2] |
Table 2: Example pH-Dependent Aqueous Solubility of a Kinase Inhibitor (Dovitinib)
| pH | Aqueous Solubility (approx.) |
| 7 | 0.2 mg/mL[3] |
| 6 | 0.5 mg/mL[3] |
| 5 | 45 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the solid this compound powder and place it into the sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied if compound stability at this temperature is confirmed.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Aqueous Solubility Assessment by Visual Inspection
-
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is constant and ideally below 0.5%.
-
Vortex each solution immediately after dilution.
-
Let the solutions stand at room temperature for 30 minutes.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the approximate kinetic solubility.
-
For a more rigorous quantification, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting insolubility.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events (AEs) related to the pan-mutant-selective EGFR inhibitor, BEBT-109, in a clinical trial setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an oral, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It is designed to target various EGFR mutations found in non-small cell lung cancer (NSCLC), including T790M and exon 20 insertions, while having less of an effect on wild-type EGFR, which may help in reducing certain off-target toxicities.[3]
Q2: What are the most common adverse events observed with this compound in clinical trials?
A2: Based on a first-in-human phase I study, the most frequently reported treatment-related adverse events for this compound are diarrhea, rash, and anemia.[1][2] The incidence and severity of these events are summarized in the table below.
Quantitative Data Summary
The following table summarizes the incidence of the three most common treatment-related adverse events from a phase Ib dose-expansion study of this compound in patients with EGFR exon 20 insertion-mutated advanced NSCLC.[1][2]
| Adverse Event | Overall Incidence (%) | Grade ≥3 Incidence (%) |
| Diarrhea | 100% | 22.2% |
| Rash | 66.7% | 5.6% |
| Anemia | 61.1% | 0% |
Troubleshooting Guides
Management of Diarrhea
Q3: A trial participant is experiencing diarrhea. How should this be managed?
A3: Diarrhea is a very common side effect of EGFR inhibitors.[4][5] Prompt and aggressive management is crucial to prevent dehydration and potential dose interruptions.
-
Initial Assessment: Grade the diarrhea according to the Common Terminology Criteria for Adverse Events (CTCAE). For Grade 1 (increase of <4 stools per day over baseline), initiate conservative management. For Grade 2 or higher (increase of 4-6 stools per day or more), more proactive measures are needed.[4]
-
Non-Pharmacologic Interventions:
-
Advise the patient to maintain adequate hydration with clear fluids.
-
Recommend a diet of low-fiber, bland foods (e.g., BRAT diet: bananas, rice, applesauce, toast).
-
Advise the patient to avoid dairy products, spicy foods, and high-fiber foods.
-
-
Pharmacologic Interventions:
-
Loperamide: This is the first-line treatment. The standard high-dose regimen is a 4 mg loading dose followed by 2 mg every 2 hours until the patient is diarrhea-free for 12 hours.[4][6]
-
Alternatives: If diarrhea persists, other options like diphenoxylate-atropine or codeine may be considered.[6]
-
Dose Interruption: For Grade 3 or 4 diarrhea, interruption of this compound may be necessary until the event resolves to Grade 1 or baseline.
-
Management of Rash
Q4: A trial participant has developed a rash. What are the recommended management strategies?
A4: Papulopustular (acneiform) rash is a common dermatologic toxicity associated with EGFR inhibitors and its appearance can be indicative of treatment response.[1][7]
-
Prophylactic Measures: For all patients starting this compound, consider prophylactic measures for the first 6 weeks, which is the typical onset period for rash. This can include:[8]
-
Use of moisturizers and sunscreen.
-
Topical hydrocortisone (B1673445) 1% cream.[8]
-
Oral antibiotics with anti-inflammatory properties, such as doxycycline (B596269) (100 mg twice daily) or minocycline (B592863) (100 mg once daily).[1][8]
-
-
Reactive Treatment:
-
Mild to Moderate (Grade 1-2): Continue this compound. Treat with topical clindamycin (B1669177) 1% and medium- to high-potency topical corticosteroids.[1][9]
-
Severe (Grade ≥3): The EGFR inhibitor may need to be interrupted.[7] Systemic treatments such as oral retinoids (isotretinoin) or systemic corticosteroids may be required for more severe or resistant rashes.[9]
-
Management of Anemia
Q5: What should be done if a trial participant develops anemia?
A5: Anemia has been observed in patients treated with this compound. The underlying mechanism with EGFR inhibitors can be complex, potentially involving inflammatory responses that affect iron metabolism.[10]
-
Monitoring: Regularly monitor complete blood count (CBC) throughout the treatment period.
-
Assessment: If anemia develops, investigate for other potential causes, such as bleeding.
-
Management:
-
Management is typically supportive and based on the severity of the anemia and the presence of symptoms.
-
For mild to moderate anemia, observation may be sufficient.
-
For more significant anemia, interventions may include iron supplementation (if iron deficiency is confirmed) or erythropoiesis-stimulating agents (ESAs), depending on the clinical context and trial protocol. In severe cases, blood transfusions may be necessary.
-
Experimental Protocols
Protocol: Monitoring and Grading of Adverse Events
-
Frequency of Monitoring: Patients should be monitored for adverse events at each study visit. This includes a physical examination, vital signs, and a review of systems.
-
Laboratory Monitoring:
-
Complete blood count (CBC) with differential should be performed at baseline and regularly throughout the trial (e.g., every 2-3 weeks) to monitor for anemia and other hematological abnormalities.
-
Comprehensive metabolic panel should be checked at baseline and as clinically indicated to monitor electrolytes and organ function.
-
-
Grading of Adverse Events: All adverse events should be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). This standardized system allows for consistent reporting and evaluation of toxicity.
-
Reporting: All Grade 3 and higher adverse events, as well as any serious adverse events (SAEs), must be reported to the study sponsor and relevant regulatory authorities within the timelines specified in the clinical trial protocol.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for monitoring adverse events in a clinical trial.
Caption: Logical flow for troubleshooting a significant adverse event.
References
- 1. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncoda.org [ncoda.org]
- 8. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of EGFR-inhibitor associated rash: a retrospective study in 49 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cetuximab and anemia prevention in head and neck cancer patients undergoing radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
BEBT-109 Technical Support Center: Troubleshooting Low Potency
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing lower-than-expected potency with BEBT-109 in their cell line-based experiments. This document provides a series of frequently asked questions and troubleshooting steps to help identify and resolve potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell line is showing low sensitivity to this compound. What are the first things I should check?
A1: Initial troubleshooting should focus on verifying the experimental setup and the characteristics of your cell line. Here are the primary checkpoints:
-
Cell Line Identity and Integrity:
-
Action: Confirm the identity of your cell line via short tandem repeat (STR) profiling.
-
Rationale: Cell line misidentification or cross-contamination is a common issue that can lead to unexpected results.
-
Action: Ensure your cells are healthy and within a low passage number.
-
Rationale: High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting drug sensitivity.
-
-
Compound Integrity:
-
Action: Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions from a new stock if possible.
-
Rationale: Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
-
Assay Conditions:
-
Action: Review your proliferation assay protocol, including seeding density, treatment duration, and the viability reagent used.
-
Rationale: Suboptimal assay conditions can significantly impact the measured potency of a compound. For instance, this compound is a covalent inhibitor, and its apparent potency can be time-dependent.
-
Q2: I've confirmed my experimental setup is correct. What are the potential biological reasons for low this compound potency?
A2: If experimental variables have been ruled out, the low potency is likely rooted in the specific biology of your cell line. This compound is a potent, pan-mutant-selective EGFR inhibitor.[1][2][3] Its efficacy is therefore highly dependent on the EGFR status of the cell line.
-
Primary Reason: The cell line may not harbor an activating EGFR mutation that is sensitive to this compound. This compound is highly active against cell lines with specific EGFR mutations such as exon 19 deletions, L858R, T790M, and exon 20 insertions, while sparing wild-type EGFR.[1][2]
-
Secondary Reasons:
-
The presence of resistance mechanisms.
-
The cell line's growth may not be primarily driven by EGFR signaling.
-
The following troubleshooting workflow can help you diagnose the underlying biological cause.
Caption: A workflow for troubleshooting low this compound potency.
Q3: How do I determine the EGFR mutation status of my cell line?
A3: You can determine the EGFR mutation status through genomic sequencing.
Experimental Protocol: EGFR Genotyping
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a pellet of your cell line using a commercial kit.
-
PCR Amplification: Amplify the kinase domain of the EGFR gene (exons 18-21) using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify mutations. Pay close attention to common mutation sites, including exon 19 deletions, L858R (exon 21), T790M (exon 20), and exon 20 insertions.
-
Data Analysis: Compare the sequencing results to the wild-type EGFR reference sequence to identify any mutations.
Data Interpretation:
| EGFR Status | Expected this compound Potency | Rationale |
| Wild-Type | Low | This compound is designed to spare wild-type EGFR, thus exhibiting significantly lower activity in these cell lines.[2][3] |
| Activating Mutation (e.g., Del19, L858R) | High | These are sensitizing mutations that this compound potently inhibits.[2] |
| Resistance Mutation (e.g., T790M, Exon20ins) | High | This compound is a pan-mutant inhibitor designed to be effective against these common resistance mutations.[1][2] |
| Other Mutations (e.g., G719A, L861Q) | High | This compound has shown potent inhibitory effects against these less common mutations.[2] |
Q4: My cell line has an activating EGFR mutation, but still shows low sensitivity to this compound. What's next?
A4: This scenario suggests the presence of intrinsic or acquired resistance mechanisms that circumvent EGFR inhibition. The primary mechanisms to investigate are the activation of bypass signaling pathways or the presence of mutations downstream of EGFR.
Caption: EGFR signaling and potential bypass resistance pathways.
Experimental Protocol: Western Blot for Pathway Activation
-
Cell Lysis: Treat your EGFR-mutant cell line with a dose range of this compound for 6 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against the following targets:
-
p-EGFR (to confirm this compound is inhibiting its direct target)
-
Total EGFR
-
p-AKT and Total AKT (for the PI3K pathway)
-
p-ERK and Total ERK (for the MAPK pathway)
-
p-MET and Total MET (for bypass signaling)
-
Actin or Tubulin (as a loading control)
-
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Data Interpretation:
| Observation in this compound Treated Cells | Potential Interpretation | Next Steps |
| p-EGFR is NOT reduced | The drug is not engaging its target in your cells. This is unlikely but could point to efflux pump activity. | Investigate multidrug resistance transporters (e.g., P-gp). |
| p-EGFR is reduced, but p-AKT/p-ERK remain high | Signaling is maintained through bypass tracks or downstream mutations. | Perform sequencing for KRAS, BRAF, PIK3CA mutations and FISH for MET/HER2 amplification. |
| p-EGFR, p-AKT, and p-ERK are all reduced, but cells still proliferate | Cell growth is independent of the EGFR/PI3K/MAPK axes. | Consider alternative driver pathways or phenotypic transitions (e.g., EMT). |
By systematically working through these experimental and biological troubleshooting steps, you can effectively diagnose the reason for the low potency of this compound in your specific cell line.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Oral Absorption of BEBT-109 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral absorption of BEBT-109 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral absorption a key focus?
A1: this compound is a pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor being investigated for the treatment of non-small cell lung cancer (NSCLC) with various EGFR mutations.[1] As an orally administered therapeutic, its efficacy is highly dependent on its bioavailability, which is the fraction of the administered dose that reaches systemic circulation. Challenges with the oral absorption of poorly soluble drugs like many tyrosine kinase inhibitors can lead to low and variable bioavailability, potentially impacting therapeutic outcomes.[2][3][4] Preclinical and clinical studies have shown that this compound has a pharmacokinetic profile characterized by rapid absorption and clearance.[1][5]
Q2: My in vitro Caco-2 permeability for this compound is high, but the in vivo oral bioavailability is lower than expected. What are the potential reasons?
A2: A discrepancy between high in vitro permeability and lower-than-expected in vivo bioavailability can be attributed to several factors:
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall. These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall (by enzymes like CYP3A4) or the liver before it reaches systemic circulation.
-
Poor Solubility and Dissolution in Vivo: While the Caco-2 assay assesses permeability, it may not fully replicate the complex environment of the gastrointestinal tract where poor solubility and slow dissolution can be the rate-limiting steps for absorption.
Q3: What are the most common formulation strategies to improve the oral absorption of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[6][7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion (ASD). This can improve the drug's wettability and dissolution rate, and potentially lead to a supersaturated state in the gut, which enhances absorption.[9][10][11][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This increases the solubilization of the drug and facilitates its absorption.[13][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Troubleshooting Steps |
| Low Cmax and AUC after oral administration in preclinical models. | Poor aqueous solubility and slow dissolution rate of this compound. | 1. Conduct solubility studies: Determine the solubility of this compound in various biorelevant media (e.g., FaSSIF, FeSSIF).2. Evaluate formulation strategies: Prepare and test different formulations such as micronized suspensions, amorphous solid dispersions, or SEDDS.3. Perform in vitro dissolution testing: Compare the dissolution profiles of different formulations to select candidates for in vivo studies. |
| High inter-animal variability in pharmacokinetic parameters. | Inconsistent dissolution and absorption due to the drug's poor solubility; potential food effects. | 1. Standardize experimental conditions: Ensure consistent fasting periods and dosing procedures for all animals.2. Improve formulation robustness: Develop a formulation that provides more consistent drug release, such as a solid dispersion or a SEDDS.3. Investigate food effects: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on drug absorption. |
| Evidence of significant first-pass metabolism. | High metabolic clearance in the gut wall or liver. | 1. In vitro metabolism studies: Use liver microsomes or hepatocytes from the preclinical species to assess the metabolic stability of this compound.2. Consider co-administration with inhibitors: In preclinical studies, co-administering a known inhibitor of the relevant metabolic enzymes (e.g., a CYP3A4 inhibitor) can help quantify the extent of first-pass metabolism. |
| Suspected involvement of efflux transporters. | The drug is a substrate for P-gp or BCRP. | 1. Bidirectional Caco-2 assay: Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.2. Caco-2 assay with inhibitors: Repeat the permeability assay in the presence of specific inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the efflux is reduced.3. In vivo studies with transporter knockout models: If available, use P-gp or BCRP knockout animal models to confirm the role of these transporters in limiting oral absorption. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in a Mouse Xenograft Model
| Parameter | Value |
| Dose | 60 mg/kg (oral) |
| Tmax (tumor) | ~1.0 hour |
| T1/2 (tumor) | 3.44 hours |
| Cmax (tumor) | 4120 ng/g |
| AUC (tumor) | 28,270 ng/g•h |
Data obtained from a study in an H1975 xenograft mouse model.
Table 2: Illustrative Example of Formulation Impact on Oral Bioavailability of a Poorly Soluble Anticancer Drug (Lapatinib Ditosylate)
| Formulation | Cmax Improvement (fold) | AUC Improvement (fold) |
| Nanocrystalline Solid Dispersion | 2.45 | 2.56 |
This data for lapatinib (B449) ditosylate, a BCS Class II drug, demonstrates the potential for significant bioavailability enhancement through advanced formulation strategies.[2]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Drug Solution: Prepare a solution of this compound in the transport buffer at a relevant concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the this compound solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the this compound solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
At the same time points, take samples from the apical side and replace with fresh buffer.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with access to water) before drug administration.
-
Drug Administration:
-
Oral (PO) Group: Administer the this compound formulation (e.g., solution, suspension, solid dispersion) to a group of rats via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer a solution of this compound to another group of rats via tail vein injection at a lower dose to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: EGFR Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Improving Oral Absorption.
Caption: Logic Diagram for Enhancing Oral Bioavailability.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lonza.com [lonza.com]
- 4. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 5. researchgate.net [researchgate.net]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 15. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Minimizing BEBT-109 Toxicity in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing toxicities associated with the pan-mutant-selective EGFR inhibitor, BEBT-109, in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it designed to minimize toxicity?
A1: this compound is a potent, oral pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Its design incorporates features to enhance its safety profile. A key characteristic is its high selectivity for mutant forms of EGFR over wild-type EGFR.[1] This selectivity is intended to reduce the on-target toxicities commonly seen with less selective EGFR inhibitors in tissues that express wild-type EGFR, such as the skin and gastrointestinal tract.
Furthermore, this compound has unique pharmacokinetic properties, including rapid absorption and quick in vivo clearance, which help to minimize off-target toxicities.[1] The major metabolites of this compound have also been shown to lack activity against wild-type EGFR, further contributing to its tolerability.
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: While this compound is designed for an improved safety profile, preclinical and clinical studies have indicated that some treatment-related adverse events can occur. Based on data from a first-in-human phase I study, the most common treatment-related adverse events are diarrhea, rash, and anemia.[2] In preclinical xenograft models, general indicators of toxicity such as modest body weight loss have been noted, particularly at higher doses.
Q3: How can I proactively monitor for potential toxicities during my this compound animal study?
A3: Proactive monitoring is crucial for early detection and management of potential toxicities. A comprehensive monitoring plan should include:
-
Daily Health Checks: Visually inspect animals daily for changes in posture, activity level, grooming habits, and overall well-being.
-
Body Weight Measurement: Record individual animal body weights at least twice weekly to detect trends in weight loss, which can be an early indicator of toxicity.
-
Clinical Observations: Keep detailed records of food and water consumption, as well as the consistency and frequency of feces to identify the onset of diarrhea.
-
Dermatological Assessment: Regularly examine the skin and fur for any signs of rash, alopecia (hair loss), or inflammation. A standardized scoring system can be useful for quantifying the severity of skin reactions.
-
Hematological Analysis: Conduct periodic blood collections for complete blood counts (CBCs) to monitor for hematological toxicities such as anemia.
Troubleshooting Guides
Issue 1: Animal exhibiting signs of diarrhea.
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract can disrupt normal mucosal function, leading to diarrhea.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Assess Severity | Grade the diarrhea based on stool consistency and frequency. Note any associated clinical signs such as dehydration (skin tenting, lethargy). | To determine the appropriate level of intervention. |
| 2. Supportive Care | Provide subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution) to counteract dehydration. Ensure easy access to fresh water and palatable, high-calorie, soft food. | To maintain hydration and nutritional status. |
| 3. Anti-diarrheal Medication | For moderate to severe diarrhea, consider the administration of loperamide (B1203769). Consult with a veterinarian for appropriate dosing for your animal model. | To reduce intestinal motility and fluid secretion. |
| 4. Dose Modification | If diarrhea is severe or persistent, consider a temporary dose reduction or interruption of this compound administration after consulting with the study director or veterinarian. | To allow for recovery of the gastrointestinal mucosa. |
Issue 2: Development of skin rash or dermatitis.
-
Potential Cause: EGFR is crucial for maintaining the integrity of the skin. Inhibition of EGFR in the epidermis can lead to inflammatory skin reactions.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Characterize the Rash | Describe and document the appearance and distribution of the rash (e.g., erythematous, papulopustular). Use a scoring system to grade the severity. | To track the progression and response to treatment. |
| 2. Topical Therapy | Apply a thin layer of a mild, veterinary-approved topical corticosteroid or a soothing emollient to the affected areas. | To reduce inflammation and alleviate discomfort.[3][4][5][6] |
| 3. Environmental Management | Ensure the animal's bedding is clean, dry, and non-abrasive to prevent further irritation. | To minimize secondary infections and discomfort. |
| 4. Dose Adjustment | For severe or distressing skin reactions, a dose reduction or temporary cessation of this compound treatment may be necessary. | To allow for skin healing. |
Issue 3: Onset of anemia detected in bloodwork.
-
Potential Cause: While less common, anemia can be a side effect of some cancer therapies. The exact mechanism for this compound is not fully elucidated but may involve effects on erythropoiesis.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Findings | Repeat the complete blood count (CBC) to confirm the presence and severity of anemia. | To rule out sample error and establish a baseline for monitoring. |
| 2. Nutritional Support | Ensure the animals have access to a diet rich in iron and B vitamins. Consider supplementing with nutritional pastes or gels. | To support red blood cell production. |
| 3. Monitor for Blood Loss | Carefully examine the animals for any signs of internal or external bleeding that could be contributing to the anemia. | To identify and address any underlying causes of blood loss. |
| 4. Consider Erythropoiesis-Stimulating Agents (ESAs) | In cases of severe, persistent anemia, and after consultation with a veterinarian, the use of ESAs could be considered.[7][8] | To stimulate the production of red blood cells. |
| 5. Dose Evaluation | If anemia is severe and directly attributable to this compound, a dose modification may be required. | To mitigate the hematological toxicity. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Toxicity Profile of this compound
| Toxicity Type | Preclinical Animal Data (Xenograft Models) | Clinical Data (Phase I) |
| General | Good tolerance with modest body weight loss at therapeutic doses. | Acceptable safety profile in the dose range of 20-180 mg/day. No dose-limiting toxicity observed.[2] |
| Gastrointestinal | Not explicitly detailed, but implied to be manageable within the "good tolerance" observation. | Diarrhea (100% of patients; 22.2% ≥Grade 3).[2] |
| Dermatological | Not explicitly detailed in the provided preclinical data. | Rash (66.7% of patients; 5.6% ≥Grade 3).[2] |
| Hematological | Not explicitly detailed in the provided preclinical data. | Anemia (61.1% of patients; 0% ≥Grade 3).[2] |
Experimental Protocols
Protocol 1: Proactive Management of Potential Diarrhea in Mice
-
Baseline Monitoring: For 3-5 days prior to the first dose of this compound, record daily body weight and observe fecal consistency for each animal to establish a baseline.
-
Initiation of Treatment: Begin administration of this compound at the planned dose and schedule.
-
Daily Monitoring:
-
Record body weight.
-
Visually score fecal pellets on a scale (e.g., 1=well-formed, 2=soft, 3=diarrheic).
-
Observe for signs of dehydration.
-
-
Intervention for Mild Diarrhea (Score 2 for >2 days or a single day of Score 3):
-
Provide a highly palatable, moist, high-calorie food supplement.
-
Ensure easy access to a water source.
-
-
Intervention for Moderate to Severe Diarrhea (Persistent Score 3 and/or >5% body weight loss):
-
Administer 100-200 µL of sterile saline or lactated Ringer's solution subcutaneously once to twice daily.
-
Administer loperamide (consult veterinarian for dose).
-
If symptoms do not resolve within 48 hours, consider reducing the this compound dose by 25-50%.
-
Protocol 2: Management of this compound-Induced Skin Rash in a Murine Model
-
Baseline Skin Assessment: Before starting treatment, carefully inspect the skin of each animal, particularly on the dorsal side, ears, and face.
-
Treatment Initiation: Administer this compound as planned.
-
Bi-weekly Skin Evaluation:
-
Visually inspect the skin for erythema, papules, pustules, and alopecia.
-
Use a simple scoring system (e.g., 0=no rash, 1=mild, 2=moderate, 3=severe) to grade the severity.
-
-
Management of Mild to Moderate Rash (Score 1-2):
-
Apply a thin layer of 1% hydrocortisone (B1673445) cream or a veterinary-approved emollient to the affected areas once daily.
-
-
Management of Severe Rash (Score 3):
-
Continue topical treatment.
-
Consider a temporary interruption of this compound dosing for 2-3 days.
-
Once the rash improves to a Grade 1 or 2, resume treatment, potentially at a reduced dose (e.g., by 25%).
-
Mandatory Visualizations
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 4. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 5. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of skin rash during egfr-targeted monoclonal antibody treatment for gastrointestinal malignancies: Canadian recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
interpreting unexpected results from BEBT-109 experiments
Welcome to the technical support center for BEBT-109. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results from experiments involving this compound, a potent, pan-mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It contains an acrylamide (B121943) moiety that forms a covalent bond with the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[1] This mechanism allows it to potently inhibit EGFR with activating mutations, including TKI-sensitive mutations (Del19, L858R) and resistant mutations like T790M and exon 20 insertions, while having minimal activity against wild-type EGFR.[1]
Q2: What are the reported clinical efficacy and safety profiles of this compound?
A2: Clinical trials have demonstrated promising efficacy and a manageable safety profile for this compound in patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. Key data from clinical studies are summarized in the tables below. The most common treatment-related adverse events include diarrhea and rash.[2][3]
Q3: In which cell lines has this compound shown preclinical activity?
A3: Preclinical studies have shown this compound to be effective in various NSCLC cell lines with EGFR mutations. For instance, it has demonstrated potent anti-proliferation activity in H1975 cells (L858R/T790M) and Ba/F3 cells engineered to express EGFR exon 20 insertion mutations.[4] In xenograft models, this compound has induced tumor regression in PC-9, HCC827, and H1975 models.[4][5]
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Advanced NSCLC
| Patient Population | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| EGFR Exon 20 Insertion (Phase Ib/II) | Various | 37.5% (in 40 subjects) | Not Reported | 9.4 months |
| EGFR Exon 20 Insertion (Phase Ib dose-expansion) | 20-180 mg/d | 44.4% (8 of 18) | Not Reported | 8.0 months |
| EGFR T790M Mutation (Dose-escalation) | 80, 120, 180 mg/day | 66.7% - 100% | 100% | Not Reported |
Data compiled from multiple clinical trial reports.[2][5][6]
Table 2: Common Treatment-Related Adverse Events (TRAEs) for this compound (Phase Ib dose-expansion)
| Adverse Event | All Grades | Grade ≥3 |
| Diarrhea | 100% | 22.2% |
| Rash | 66.7% | 5.6% |
| Anemia | 61.1% | 0% |
Data from a study with 18 patients with EGFR exon 20 insertion-mutated aNSCLC.[2][3]
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High IC50) in a Cell Viability Assay
Question: We are testing this compound in an EGFR-mutant NSCLC cell line (e.g., NCI-H1975) and observe a significantly higher IC50 value than reported in the literature. What could be the cause?
Answer: Several factors could contribute to this discrepancy. Follow this troubleshooting guide to identify the potential issue.
Troubleshooting Steps:
-
Verify Cell Line Identity and EGFR Mutation Status:
-
Confirm the identity of your cell line via short tandem repeat (STR) profiling.
-
Sequence the EGFR gene in your cell line to confirm the presence of the expected mutation (e.g., L858R/T790M for H1975). Genetic drift can occur in cultured cells.
-
-
Assess this compound Compound Integrity:
-
Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation.
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
-
Optimize Experimental Conditions:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect drug sensitivity.
-
Treatment Duration: this compound is an irreversible inhibitor. Ensure the treatment duration is sufficient for the covalent bond to form and elicit a biological response (typically 72 hours for cell viability assays).
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration if appropriate for your cell line.
-
-
Investigate Potential Acquired Resistance:
-
If the cell line has been in continuous culture for an extended period, it may have developed resistance. This can occur through various mechanisms, such as activation of bypass signaling pathways (e.g., MET amplification).[7]
-
Consider performing a western blot to check for the activation of alternative receptor tyrosine kinases (RTKs) like MET or FGFR.[8]
-
Caption: Troubleshooting workflow for high IC50 values.
Issue 2: Inconsistent or No Inhibition of EGFR Phosphorylation in Western Blot
Question: We treated our EGFR-mutant cells with this compound but do not see a decrease in phosphorylated EGFR (p-EGFR) via western blot. Why might this be?
Answer: This can be a common issue in western blotting for signaling proteins. The problem could lie in the sample preparation, the blotting procedure, or the biological response of the cells.
Troubleshooting Steps:
-
Sample Preparation is Critical:
-
Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
-
Time Course: The inhibition of EGFR phosphorylation is often a rapid event. Harvest cell lysates at early time points post-treatment (e.g., 1, 6, 24 hours) to capture the effect.[4]
-
Keep Samples Cold: Perform all lysis and centrifugation steps on ice or at 4°C to preserve protein phosphorylation.
-
-
Western Blot Protocol Optimization:
-
Antibody Selection: Use a validated antibody specific for the phosphorylated form of EGFR at the relevant tyrosine residue (e.g., Tyr1068).
-
Positive Control: Include a positive control, such as lysates from untreated or EGF-stimulated cells, to ensure the p-EGFR antibody is working.
-
Loading Control: Always probe for total EGFR and a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading and that the total EGFR levels are not changing dramatically within the experimental timeframe.
-
Transfer Efficiency: EGFR is a large protein (~170-180 kDa). Ensure your transfer conditions (e.g., transfer time, buffer composition) are optimized for large proteins. Consider using a lower percentage of methanol (B129727) in the transfer buffer and a 0.45 µm PVDF membrane.
-
-
Biological Considerations:
-
Drug Concentration: Confirm you are using an effective concentration of this compound. Refer to published IC50 values for inhibition of proliferation and phosphorylation.
-
Cellular Context: In some contexts, feedback loops or activation of other pathways could lead to a rebound in EGFR signaling at later time points. A time-course experiment is crucial.
-
Caption: Simplified EGFR signaling and this compound inhibition.
Experimental Protocols
Protocol: Cell Viability (IC50 Determination) Assay using CellTiter-Glo®
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent NSCLC cell line.
Materials:
-
This compound compound
-
NSCLC cell line (e.g., NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. The concentration range should span the expected IC50 (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability data against the log-transformed this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Caption: Decision tree for troubleshooting unexpected data.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
- 7. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
Validation & Comparative
A Head-to-Head Comparison: BEBT-109 vs. Osimertinib for EGFR T790M Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BEBT-109 and osimertinib (B560133), two prominent tyrosine kinase inhibitors (TKIs) targeting the EGFR T790M mutation in Non-Small Cell Lung Cancer (NSCLC). This document synthesizes preclinical and clinical data to evaluate their performance, supported by detailed experimental methodologies.
Executive Summary
Osimertinib, a third-generation EGFR-TKI, is an established standard of care for patients with EGFR T790M-mutated NSCLC. This compound is an emerging pan-mutant-selective EGFR inhibitor that has demonstrated potent preclinical and promising early clinical activity. This guide delves into a comparative analysis of their mechanisms of action, in vitro and in vivo efficacy, and clinical safety profiles to provide a comprehensive resource for the scientific community.
Mechanism of Action
Both this compound and osimertinib are irreversible third-generation EGFR TKIs that selectively target the T790M resistance mutation while sparing wild-type EGFR to a large extent. They form a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of EGFR phosphorylation and blockade of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1] this compound is described as a pan-mutant-selective EGFR inhibitor, suggesting a broad activity against various EGFR mutations.[1][2]
Preclinical Performance: A Comparative Analysis
In Vitro Potency
This compound has demonstrated greater in vitro potency against the EGFR L858R/T790M double mutation compared to osimertinib.
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Reference |
| H1975 | L858R/T790M | 1.0 | 3.9 | [1] |
In Vivo Efficacy in Xenograft Models
Comparative studies in mouse xenograft models of NSCLC have shown this compound to have comparable or, in some cases, superior anti-tumor activity to osimertinib.
H1975 (L858R/T790M) Xenograft Model:
In a study utilizing the H1975 xenograft model, both this compound (at 30 mg/kg and 60 mg/kg, once daily) and osimertinib (at 25 mg/kg, once daily) demonstrated similar efficacy in inhibiting tumor growth and improving host mice survival over a 28-day treatment period.[1]
EGFR A767_V769dupASV Xenograft Model:
In a xenograft model with an EGFR exon 20 insertion mutation, this compound administered at 40 mg/kg twice daily showed more potent tumor growth inhibition compared to osimertinib at its maximum tolerated dose of 20 mg/kg once daily.[1]
Clinical Performance: Safety and Efficacy
This compound: Phase I Clinical Trial Data (NCT06001671)
A first-in-human, single-arm, open-label Phase Ia/Ib study evaluated the safety and efficacy of this compound in patients with advanced NSCLC. In the Phase Ia dose-escalation part involving 11 patients with the EGFR T790M mutation, this compound was found to have an acceptable safety profile with no dose-limiting toxicities observed in the 20-180 mg/day range.[3] Preliminary efficacy data in two patients from the initial cohorts with EGFR T790M mutations showed tumor shrinkage of 33.7% and 50.3% at doses of 20 mg/day and 40 mg/day, respectively.[1]
The most common treatment-related adverse events in the overall study population (including patients with other EGFR mutations) were diarrhea, rash, and anemia.[3]
Osimertinib: AURA3 Phase III Clinical Trial Data (NCT02151981)
The AURA3 trial was a randomized, open-label, Phase III study that established the superiority of osimertinib over platinum-pemetrexed chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[4][5]
Efficacy:
-
Median Progression-Free Survival (PFS): 10.1 months with osimertinib vs. 4.4 months with chemotherapy.[5]
-
Objective Response Rate (ORR): 71% with osimertinib vs. 31% with chemotherapy.[5]
Safety: The most common adverse events associated with osimertinib were diarrhea and rash.[6] Grade 3 or higher adverse events were less frequent with osimertinib (6%) compared to chemotherapy (34%).[5]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: NSCLC cells (e.g., H1975) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or osimertinib for 72 hours.
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration.[1][7]
Western Blot Analysis
-
Cell Treatment and Lysis: NSCLC cells are treated with varying concentrations of this compound or osimertinib for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated EGFR, AKT, and ERK, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Studies
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., ~200 mm³), the mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound or osimertinib is administered orally at specified doses and schedules. The vehicle is administered to the control group.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition and survival are analyzed.[1]
Visualizing the Molecular Impact
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for in vivo studies.
Conclusion
This compound emerges as a potent pan-mutant-selective EGFR inhibitor with promising preclinical data that suggests, in some contexts, a superior or comparable efficacy to the established third-generation TKI, osimertinib. Early clinical data for this compound indicates a manageable safety profile and anti-tumor activity in patients with EGFR T790M-mutated NSCLC. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus osimertinib and to determine its potential role in the evolving treatment landscape of EGFR-mutated NSCLC. The data presented in this guide provides a foundational resource for researchers and clinicians following the development of novel EGFR inhibitors.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 5. Randomized Phase 3 Study of Osimertinib vs Platinum-Pemetrexed for Patients with EGFR T790M-Positive Advanced NSCLC After EGFR-TKI Therapy (AURA3) - Conference Correspondent [conference-correspondent.com]
- 6. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of BEBT-109 and mobocertinib
A Comparative Analysis of BEBT-109 and Mobocertinib (B609201) for the Treatment of Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations
This guide provides a detailed comparative analysis of two targeted therapies, this compound and mobocertinib, for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies employed in their evaluation.
Introduction
EGFR exon 20 insertion mutations represent a distinct and challenging subset of NSCLC, historically associated with poor prognosis and limited response to traditional EGFR tyrosine kinase inhibitors (TKIs).[1] Both this compound and mobocertinib have emerged as therapeutic agents specifically designed to address this unmet medical need.
This compound is a potent, oral, pan-mutant-selective EGFR inhibitor that has demonstrated significant preclinical and early clinical activity against a range of EGFR mutations, including exon 20 insertions.[2][3] It is designed to spare wild-type EGFR, potentially leading to a better safety profile.[3][4]
Mobocertinib (formerly TAK-788) is an oral, irreversible TKI designed to selectively target EGFR ex20ins mutations.[5][6] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in September 2021 for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations whose disease has progressed on or after platinum-based chemotherapy.[7][8] However, in October 2023, the manufacturer announced the voluntary withdrawal of the U.S. marketing authorization for mobocertinib after the confirmatory Phase 3 EXCLAIM-2 trial did not meet its primary endpoint.[9]
Mechanism of Action
Both this compound and mobocertinib are irreversible inhibitors that covalently bind to the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor signaling.[3][6] This targeted inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[10]
This compound is described as a pan-mutant-selective EGFR inhibitor, suggesting broad activity against various EGFR mutations while maintaining selectivity over wild-type EGFR.[2][4] Preclinical data indicate that this compound and its metabolites have minimal activity against wild-type EGFR, which may contribute to its favorable safety profile.[4] Mobocertinib was also designed for selectivity for EGFR ex20ins mutants over wild-type EGFR.[5][11]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition by this compound and mobocertinib.
Preclinical Data
In Vitro Studies
| Parameter | This compound | Mobocertinib |
| Cell Lines | PC-9 (EGFR ex19del), HCC827 (EGFR ex19del), H1975 (EGFR L858R/T790M), Ba/F3 cells expressing various EGFR ex20ins mutations.[2][3] | Ba/F3 cells expressing various EGFR ex20ins mutations, patient-derived cell lines (e.g., CUTO14).[7][11] |
| Potency | Showed more potent inhibition of EGFR TKI-sensitive and resistant mutants compared to osimertinib.[12] | Inhibited EGFR ex20ins mutants at lower concentrations than wild-type EGFR.[5] More potent than approved EGFR TKIs against various EGFRex20ins-driven cell lines.[7] |
| Selectivity | High selectivity for mutant EGFR over wild-type EGFR; metabolites also lack activity against wild-type EGFR.[3][4] | Selectively targets EGFR ex20ins mutations over wild-type EGFR.[5] |
| Downstream Effects | Dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation.[12] | Abolished pEGFR and inhibited pERK.[7][13] |
In Vivo Studies
| Parameter | This compound | Mobocertinib |
| Models | Xenograft models using PC-9, HCC827, and H1975 cell lines, and EGFR ex20ins xenografts.[2][3] | Patient-derived xenografts and murine orthotopic models with diverse EGFRex20ins mutations.[7] |
| Efficacy | Induced tumor regression and even disappearance in xenograft models.[2][3] | Demonstrated significant in vivo antitumor efficacy.[7] |
Clinical Data
This compound
A first-in-human, single-arm, open-label, two-stage Phase Ia/Ib clinical trial (CTR20192575) evaluated the safety, pharmacokinetics, and efficacy of this compound.
Phase Ib Efficacy in EGFR ex20ins NSCLC (n=18)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 44.4% |
| Median Progression-Free Survival (PFS) | 8.0 months (95% CI: 1.33–14.67) |
Safety Profile (Phase Ib) The most common treatment-related adverse events (TRAEs) were:
-
Diarrhea (100%; 22.2% ≥Grade 3)
-
Rash (66.7%; 5.6% ≥Grade 3)
-
Anemia (61.1%; 0% ≥Grade 3)
A Phase III clinical trial for this compound as a second-line treatment for NSCLC with EGFR ex20ins mutations has been approved in China.[4]
Mobocertinib
The accelerated approval of mobocertinib was based on the results of an international, non-randomized, open-label, multicohort clinical trial (Study 101, NCT02716116).[7][8] The confirmatory Phase 3 EXCLAIM-2 trial (NCT04129502) compared mobocertinib to platinum-based chemotherapy in the first-line setting.[4][13]
Study 101 Efficacy in Previously Treated EGFR ex20ins NSCLC (n=114) [8]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 28% (95% CI: 20%-37%) |
| Median Duration of Response (DoR) | 17.5 months (95% CI: 7.4-20.3) |
| Median Progression-Free Survival (PFS) | 7.3 months |
| Median Overall Survival (OS) | 24.0 months |
EXCLAIM-2 Trial Efficacy in First-Line EGFR ex20ins NSCLC [4][13]
| Efficacy Endpoint | Mobocertinib (n=179) | Chemotherapy (n=175) |
| Median Progression-Free Survival (PFS) | 9.6 months (95% CI, 7.1-11.1) | 9.6 months (95% CI, 7.2-11.4) |
| Objective Response Rate (ORR) | 32% (95% CI, 26%-40%) | 30% (95% CI, 24%-38%) |
| Median Duration of Response (DoR) | 12.0 months | 8.4 months |
Safety Profile (Study 101) [8] The most common adverse reactions (>20%) were diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain.
Experimental Protocols
This compound First-in-Human Trial (CTR20192575)
-
Study Design: Single-arm, open-label, two-stage (Phase Ia dose-escalation and Phase Ib dose-expansion) study.
-
Participants: Phase Ia enrolled 11 patients with EGFR T790M-mutated advanced NSCLC. Phase Ib enrolled 18 patients with EGFR ex20ins-mutated, treatment-refractory advanced NSCLC.
-
Intervention: this compound administered orally at doses ranging from 20-180 mg/day in Phase Ia.
-
Primary Outcomes: Adverse events and antitumor activity.
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.
Experimental Workflow for this compound Phase I Trial
Caption: Workflow of the this compound first-in-human Phase I clinical trial.
Mobocertinib Study 101 (NCT02716116)
-
Study Design: International, non-randomized, open-label, multi-cohort, dose-escalation and dose-expansion study.
-
Participants: The efficacy population consisted of 114 patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations whose disease had progressed on or after platinum-based chemotherapy.[8]
-
Intervention: Mobocertinib 160 mg orally once daily.[7]
-
Primary Outcome: Overall Response Rate (ORR) according to RECIST v1.1, as evaluated by a blinded independent central review (BICR).
-
Secondary Outcomes: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
Experimental Workflow for Mobocertinib Study 101
Caption: Workflow of the Mobocertinib Study 101 clinical trial.
Conclusion
Both this compound and mobocertinib have demonstrated clinical activity against NSCLC harboring EGFR exon 20 insertion mutations, a patient population with high unmet medical need.
This compound has shown promising early clinical data with a notable objective response rate and a manageable safety profile in a small cohort of patients. Its pan-mutant selectivity and favorable preclinical profile suggest it may offer a wider therapeutic window. The upcoming Phase III trial will be crucial in establishing its definitive role in the treatment landscape.
Mobocertinib provided a new oral treatment option for this patient population and demonstrated meaningful clinical benefit in its initial trials. However, the failure of the confirmatory EXCLAIM-2 trial to demonstrate superiority over chemotherapy in the first-line setting led to its voluntary market withdrawal. The data from the EXCLAIM-2 trial does, however, provide valuable insights for the development of future therapies for this specific mutation.
The comparative data presented in this guide highlights the ongoing efforts to develop effective targeted therapies for EGFR ex20ins-mutated NSCLC. The distinct profiles of this compound and mobocertinib underscore the importance of continued research to optimize treatment strategies and improve outcomes for these patients.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. CareAcross [careacross.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
BEBT-109: In Vivo Antitumor Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of BEBT-109, a novel pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with alternative therapeutic agents for non-small cell lung cancer (NSCLC). The data presented is based on preclinical and clinical studies, offering insights into the efficacy and mechanism of action of this compound in the context of currently available treatments.
Introduction to this compound
This compound is an orally administered, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to potently target a wide range of EGFR mutations, including the common sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and notoriously difficult-to-treat exon 20 insertion mutations.[1][2] A key characteristic of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to translate into a wider therapeutic window and a more favorable safety profile compared to less selective inhibitors.[2] Preclinical and clinical data suggest that this compound has rapid absorption and clearance, minimizing the potential for off-target toxicity.[3]
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound functions by covalently binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation, survival, and growth. By effectively inhibiting these pathways in cancer cells with activating EGFR mutations, this compound induces cell cycle arrest and apoptosis.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
BEBT-109: A Head-to-Head Comparison with Other EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of BEBT-109, a novel pan-mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor, with other established EGFR Tyrosine Kinase Inhibitors (TKIs) for the treatment of Non-Small Cell Lung Cancer (NSCLC). The information presented is supported by preclinical and clinical data to aid in the evaluation of this promising therapeutic candidate.
Executive Summary
This compound is an irreversible EGFR TKI designed to target a wide range of EGFR mutations, including those that confer resistance to earlier-generation inhibitors. Preclinical studies and emerging clinical data suggest that this compound exhibits a favorable profile compared to other EGFR TKIs, demonstrating potent anti-tumor activity against various EGFR mutants while sparing wild-type EGFR. This selectivity, combined with a unique pharmacokinetic profile of rapid absorption and clearance, suggests a potential for a wider therapeutic index and reduced off-target toxicities.
Data Presentation: Comparative Efficacy of EGFR TKIs
The following tables summarize the in vitro potency (IC50 values) of this compound in comparison to other commercially available EGFR TKIs against various EGFR mutations. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of EGFR TKIs Against TKI-Sensitive Mutations
| EGFR Mutation | This compound | Osimertinib | Gefitinib | Erlotinib |
| Del19 | Potent | Potent | Potent | Potent |
| L858R | Potent | Potent | Potent | Potent |
| G719A | More Potent | Less Potent | Data not available | Data not available |
| L861Q | More Potent | Less Potent | Data not available | Data not available |
| S768I | Potent | Data not available | Data not available | Data not available |
Note: "Potent" and "More Potent" are qualitative summaries from the search results. Specific numerical IC50 values for a direct comparison across all drugs were not consistently available in the provided search snippets. This compound showed 11.7 and 5.6 times higher anti-proliferation activities against G719A and L861Q mutations, respectively, than osimertinib.
Table 2: IC50 Values (nM) of EGFR TKIs Against TKI-Resistant Mutations
| EGFR Mutation | This compound | Osimertinib |
| T790M | 1.0 | 3.9 |
| Exon 20 Insertions | More Potent | Less Potent |
Note: this compound demonstrated 3.9 times higher potency against the T790M mutation and 4.1 times higher anti-proliferation activity against exon 20 insertion mutations compared to osimertinib.
Table 3: Selectivity Profile - Inhibition of Wild-Type EGFR
| Cell Line (Wild-Type EGFR) | This compound | Osimertinib |
| LoVo | Weak Activity | Low Selectivity (AZ5104 metabolite has activity) |
| H460 | Less Active | More Active |
Note: this compound and its major metabolites (M5 and M6) exhibit weak activity toward wild-type EGFR cell lines, suggesting higher metabolic tolerability and a potentially wider therapeutic index compared to osimertinib, whose active metabolite AZ5104 shows activity against wild-type EGFR.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (CellTiter-Glo® Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR TKIs on the growth of various NSCLC cell lines.
Methodology:
-
Cell Seeding: NSCLC cells harboring different EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M) and wild-type EGFR cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or other EGFR TKIs (e.g., osimertinib, gefitinib, erlotinib) for 72 hours.
-
Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To assess the inhibitory effect of EGFR TKIs on the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment: NSCLC cells are treated with various concentrations of this compound or other EGFR TKIs for a specified period (e.g., 6 hours).
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as GAPDH or β-actin, is also used to ensure equal protein loading.
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein phosphorylation.
Mandatory Visualization
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathways and the inhibitory action of TKIs.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using a cell viability assay.
Logical Relationship: Advantages of this compound
Caption: Key properties of this compound and their potential clinical advantages.
BEBT-109 Demonstrates Superior Efficacy Over Osimertinib in Preclinical Models of Resistant Lung Cancer
A comprehensive analysis of preclinical data reveals that BEBT-109, a novel pan-mutant-selective EGFR inhibitor, exhibits greater potency and broader activity against osimertinib-resistant non-small cell lung cancer (NSCLC) models compared to the current standard-of-care, osimertinib (B560133).
Researchers and drug development professionals will find compelling evidence in the following guide, which details the superior efficacy of this compound in both in vitro and in vivo studies. The data underscores its potential as a promising next-generation therapy for patients who have developed resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).
In Vitro Efficacy: this compound Shows Increased Potency Against Key Resistance Mutations
This compound has demonstrated significantly lower half-maximal inhibitory concentrations (IC50) against various EGFR mutations, including the T790M resistance mutation, when compared to osimertinib. This indicates a higher potency in inhibiting the proliferation of cancer cells harboring these mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Fold Difference (Osimertinib/BEBT-109) |
| H1975 | L858R + T790M | 1.0 | 3.9 | 3.9 |
Data compiled from in vitro cell viability assays.[1]
Notably, the anti-proliferative activity of this compound against other clinically relevant mutations also surpasses that of osimertinib. For instance, against G719A, L861Q, and exon 20 insertion mutations, this compound was found to be 11.7, 5.6, and 4.1 times more potent than osimertinib, respectively.[1]
In Vivo Antitumor Activity: Superior Tumor Growth Inhibition in Xenograft Models
The enhanced in vitro activity of this compound translates to significant in vivo antitumor efficacy. In subcutaneous xenograft models using the H1975 cell line (harboring L858R and T790M mutations), this compound demonstrated a dose-dependent inhibition of tumor growth.[1]
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| H1975 (L858R + T790M) | This compound | 30 mg/kg | Comparable to Osimertinib 25 mg/kg |
| H1975 (L858R + T790M) | This compound | 60 mg/kg | Comparable to Osimertinib 25 mg/kg |
| H1975 (L858R + T790M) | Osimertinib | 25 mg/kg | Standard |
Summary of in vivo efficacy in H1975 xenograft models after 28 days of treatment.[1]
Furthermore, in a Ba/F3 tumor model driven by the EGFR A767_V769dupASV exon 20 insertion mutation, oral administration of this compound at 40 mg/kg led to statistically significant inhibition of tumor growth, whereas sustained tumor regression was not observed with osimertinib treatment at its maximum tolerated dose.[1]
Mechanism of Action and Signaling Pathway Inhibition
This compound is a pan-mutant-selective EGFR inhibitor that effectively suppresses the phosphorylation of EGFR and its downstream signaling pathways.[1] Western blot analyses have shown that this compound is approximately 10 times more potent than osimertinib in inhibiting EGFR signaling in the H1975 cell line.[1] This potent inhibition of the EGFR signaling cascade is believed to be the primary driver of its enhanced antitumor activity.
References
BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor Challenging the Third-Generation Standard
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving. The emergence of BEBT-109, a novel pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor, presents a compelling new avenue of investigation, with preclinical and early clinical data suggesting potential advantages over established third-generation inhibitors like osimertinib (B560133).
This guide provides an objective comparison of this compound to third-generation EGFR inhibitors, supported by available experimental data, to inform ongoing research and development in thoracic oncology.
Executive Summary
This compound is an oral, irreversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated potent antitumor activity across a wide range of EGFR mutations in preclinical models, including those sensitive to and resistant to earlier-generation TKIs.[1][2] Notably, it shows high potency against TKI-sensitive mutations (Del19, L858R), the key resistance mutation T790M, and challenging exon 20 insertions.[1][3] Compared to the third-generation standard-of-care, osimertinib, this compound exhibits more sensitive and extensive antitumor activity in preclinical models of EGFR-mutant NSCLC while maintaining a favorable safety profile by sparing wild-type EGFR.[1][2] Early clinical data has shown an acceptable safety profile and promising antitumor activity in patients with refractory EGFR exon 20 insertion-mutated advanced NSCLC.[4][5]
Third-generation EGFR TKIs, such as osimertinib, were specifically designed to target the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[6][7] They are also effective against the initial sensitizing mutations while having limited activity against wild-type EGFR, thereby reducing certain toxicities.[6][8] However, resistance to third-generation inhibitors inevitably emerges, often through mechanisms like the C797S mutation.[9][10]
This compound's broader "pan-mutant" inhibitory profile suggests it may offer a strategy to address a wider spectrum of EGFR-driven tumors and potentially overcome or delay resistance.[1]
Mechanism of Action: Covalent Inhibition of EGFR
Both this compound and third-generation EGFR inhibitors like osimertinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2][7] This irreversible binding permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.
Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition.
Comparative Efficacy: Preclinical Data
Preclinical studies provide a direct comparison of the inhibitory activity of this compound and osimertinib against various EGFR mutations.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| H1975 | L858R + T790M | Data not specified, but potent | Data not specified, but potent |
| PC-9 | Del19 | Potent | Potent |
| HCC827 | Del19 | Potent | Potent |
| H1975 | Exon20ins (A767_V769dupASV) | Potent | Less Potent |
| Ba/F3 | Exon20ins (various) | More Potent | Less Potent |
| LoVo | Wild-Type EGFR | Weak Activity | Low Selectivity (AZ5104 metabolite) |
Source: Data compiled from preclinical studies.[2][3]
Notably, this compound demonstrated 11.7, 5.6, 3.9, and 4.1 times higher anti-proliferative activity against G719A, L861Q, T790M, and exon20ins mutations, respectively, compared to osimertinib.[2] Furthermore, the main metabolites of this compound were found to have minimal activity against wild-type EGFR cell lines, unlike the active metabolite of osimertinib (AZ5104), suggesting a potentially wider therapeutic window for this compound.[1][2]
In Vivo Antitumor Activity in Xenograft Models
In mouse xenograft models implanted with human NSCLC cell lines, this compound demonstrated significant, dose-dependent tumor growth inhibition.[2]
-
H1975 (L858R + T790M): At maximum tolerated doses, both this compound (60 mg/kg) and osimertinib (25 mg/kg) induced complete tumor regression.[2]
-
PC-9 (Del19) and HCC827 (Del19): Both drugs also led to complete tumor regression at their respective maximum tolerated doses.[2]
-
H1975 (Exon 20 insertion): this compound treatment showed better antitumor efficacy than osimertinib at their respective maximum tolerated doses.[2]
Figure 2: General Experimental Workflow for Xenograft Studies.
Clinical Data: A Glimpse into this compound's Potential
A first-in-human, single-arm, open-label, two-stage study has provided the initial clinical insights into the safety and efficacy of this compound.[4][5]
Phase Ia (Dose Escalation)
-
Patient Population: 11 patients with EGFR T790M-mutated advanced NSCLC.[4][5]
-
Safety: No dose-limiting toxicities were observed in the dose range of 20-180 mg/day. This compound demonstrated an acceptable safety profile.[4][5]
-
Pharmacokinetics: Showed dose-proportional increases in exposure with no significant drug accumulation.[4][5]
Phase Ib (Dose Expansion)
-
Patient Population: 18 patients with EGFR exon 20 insertion-mutated, treatment-refractory advanced NSCLC.[4][5]
-
Efficacy:
-
Safety: The most common treatment-related adverse events were diarrhea, rash, and anemia.[4][5]
For comparison, historical data for third-generation EGFR inhibitors in T790M-positive NSCLC that has progressed after first- or second-generation TKI treatment shows an ORR of approximately 70% and a median PFS of around 10 months for osimertinib.[11] It is important to note that direct cross-trial comparisons are not feasible due to differences in study design and patient populations.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Human NSCLC cell lines with various EGFR mutations (e.g., H1975, PC-9, HCC827) and wild-type EGFR (e.g., LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serially diluted concentrations of this compound or a comparator drug (e.g., osimertinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for EGFR Signaling Inhibition
-
Cell Lysis: Cells are treated with the inhibitors for a specified time (e.g., 6 hours) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to assess the level of protein phosphorylation.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of human NSCLC cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³). The mice are then randomized into different treatment groups (vehicle control, different doses of this compound, comparator drug).
-
Drug Administration: The drugs are administered orally, typically once or twice daily, for a specified duration.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a certain size. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups. Survival analysis may also be performed.
Conclusion and Future Directions
This compound has emerged as a promising pan-mutant-selective EGFR inhibitor with a distinct preclinical profile compared to the established third-generation inhibitor, osimertinib. Its enhanced potency against a broader range of EGFR mutations, including exon 20 insertions, and its favorable metabolic profile suggest it could play a significant role in the treatment of EGFR-mutant NSCLC.[1][2] Early clinical data is encouraging, demonstrating a manageable safety profile and notable antitumor activity in a heavily pre-treated patient population with challenging exon 20 insertion mutations.[4][5]
Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound, both as a monotherapy and potentially in combination with other agents. Ongoing and future clinical trials will be crucial in defining its place in the evolving treatment paradigm for EGFR-mutant NSCLC, including its potential role in the first-line setting and in overcoming resistance to current therapies.[12] The development of this compound underscores the continued importance of designing next-generation TKIs with broader and more durable activity against the dynamic landscape of EGFR mutations.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. CareAcross [careacross.com]
BEBT-109: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinase Inhibitors
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 2, 2025 – In the landscape of targeted cancer therapies, the selectivity of tyrosine kinase inhibitors (TKIs) is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity profile of BEBT-109, a novel pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with other established EGFR TKIs. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
This compound is a potent, irreversible inhibitor of EGFR, demonstrating significant activity against a wide range of EGFR mutations, including TKI-sensitive and resistant forms.[1] Its development has been guided by the principle of maximizing on-target potency against mutant EGFR while minimizing activity against wild-type EGFR and other kinases, a strategy aimed at widening its therapeutic index.
Kinase Selectivity Profile of this compound
The cross-reactivity of this compound was evaluated using a DiscoverX Safety47 Panel to assess potential off-target interactions. At a concentration of 10 µM, this compound showed minimal potential off-target effects, with notable interactions observed for only four out of 78 targets: insulin (B600854) receptor (INSR), muscarinic acetylcholine (B1216132) receptor M1 (CHRM1), 5-hydroxytryptamine receptor 2A (HTR2A), and vascular endothelial growth factor receptor 2 (VEGFR2).
Further quantitative binding assays determined the dissociation constant (Kd) of this compound for its primary target, EGFR. This compound exhibited a high affinity for the mutant EGFR (L858R/T790M) with a Kd of 0.05 nmol/L, while its affinity for wild-type EGFR was significantly lower at 4.45 nmol/L, demonstrating a selectivity of approximately 90-fold.[1]
Comparison with Other Tyrosine Kinase Inhibitors
To provide a comprehensive understanding of this compound's selectivity, its profile is compared with first, second, and third-generation EGFR TKIs: gefitinib (B1684475), erlotinib (B232), afatinib (B358), and osimertinib (B560133). The following table summarizes the available quantitative data on the dissociation constants (Kd) for these inhibitors against a panel of tyrosine kinases. Lower Kd values indicate stronger binding affinity.
| Target Kinase | This compound (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Afatinib (Kd, nM) | Osimertinib (IC50, nM) |
| EGFR (L858R/T790M) | 0.05 | - | - | - | <1 |
| EGFR (WT) | 4.45 | 3.3 | 1.1 | 0.5 | 19 |
| INSR | >1000 | - | - | - | - |
| VEGFR2 | >1000 | 170 | 340 | 14 | - |
| ABL1 | - | 1300 | 1200 | >10000 | - |
| ALK | - | >10000 | >10000 | 3800 | - |
| AURKA | - | >10000 | 8000 | >10000 | - |
| BTK | - | 66 | 13 | 4.8 | 6 |
| ERBB2 (HER2) | - | 1300 | 440 | 14 | 210 |
| ERBB4 (HER4) | - | 120 | 1.1 | 1 | - |
| FGR | - | 110 | 110 | 30 | - |
| FLT3 | - | 310 | 2000 | 140 | - |
| FYN | - | 13 | 12 | 1.5 | - |
| HCK | - | 21 | 22 | 1.9 | - |
| LCK | - | 2100 | 1500 | 18 | - |
| LYN | - | 16 | 12 | 1.8 | - |
| MET | - | >10000 | >10000 | 1300 | - |
| SRC | - | 180 | 130 | 2.5 | - |
| YES1 | - | 24 | 22 | 1.3 | - |
| Data for gefitinib and erlotinib are from the LINCS Data Portal KINOMEscan assays.[2][3] Data for afatinib is from KINOMEscan. Data for osimertinib represents IC50 values from various sources. | |||||
| A comprehensive KINOMEscan panel data for this compound is not publicly available at the time of this publication. The presented data for this compound is from targeted binding assays. |
Experimental Protocols
KINOMEscan Competition Binding Assay
The cross-reactivity of the tyrosine kinase inhibitors was determined using the KINOMEscan™ platform (DiscoverX). This assay is based on a competitive binding format.
-
Assay Components : The assay consists of DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase, it competes with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) of the DNA tag.
-
Kd Determination : The dissociation constant (Kd) is determined by measuring the amount of bound kinase over a range of 11 three-fold serial dilutions of the test compound. A lower Kd value signifies a higher binding affinity.[2][3]
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the methodology for its evaluation, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for KINOMEscan competition binding assay.
Conclusion
This compound demonstrates a favorable selectivity profile, with high potency against mutant EGFR and significantly lower affinity for wild-type EGFR and a panel of other tested kinases. This profile suggests a potentially wider therapeutic window compared to less selective TKIs. The provided data and experimental context aim to assist researchers in evaluating this compound's potential in their ongoing and future studies in the field of oncology drug development.
References
Validating BEBT-109 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of BEBT-109, a novel pan-mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor, in living cells. We will explore the performance of this compound in the context of other EGFR inhibitors, supported by experimental data and detailed protocols.
This compound is an irreversible EGFR tyrosine kinase inhibitor (TKI) designed to potently and selectively target EGFR mutations, including the challenging exon 20 insertion mutations prevalent in non-small cell lung cancer (NSCLC), while sparing wild-type (WT) EGFR.[1][2] Validating that this compound effectively engages its intended target in a cellular environment is a critical step in its development, providing direct evidence of its mechanism of action and a rationale for its clinical efficacy.
Comparative Analysis of EGFR Inhibitors
The landscape of EGFR inhibitors for NSCLC is evolving, with several agents targeting various EGFR mutations. This compound distinguishes itself through its pan-mutant activity and a favorable safety profile attributed to its minimal inhibition of wild-type EGFR.[1][2] Below is a comparative summary of this compound and other notable EGFR inhibitors.
| Feature | This compound | Osimertinib | Mobocertinib (B609201) |
| Target Profile | Pan-mutant EGFR (including exon 20 insertions, T790M)[1][2] | EGFR TKI-sensitizing mutations and T790M resistance mutation[2] | EGFR exon 20 insertion mutations[3][4] |
| Mechanism of Action | Covalent irreversible inhibitor targeting Cys797[1] | Covalent irreversible inhibitor | Covalent irreversible inhibitor targeting Cys797[4] |
| Selectivity | High selectivity for mutant EGFR over wild-type EGFR[1][2] | Selective for mutant EGFR over wild-type EGFR | Selective for EGFR exon 20 insertion mutants over wild-type EGFR[3] |
| Reported Efficacy (ORR) | 44.4% in refractory EGFR ex20ins-mutated aNSCLC[5][6] | Varies by patient population and line of treatment | 28%-43% in EGFRex20ins-positive NSCLC[7] |
| Common Adverse Events | Diarrhea, rash, anemia[5][6] | Diarrhea, rash, dry skin | Diarrhea, rash, nausea[7][8] |
Validating Target Engagement in Live Cells: A Methodological Comparison
Several robust methods exist to confirm and quantify the engagement of a drug with its intracellular target in live cells. While specific target engagement data for this compound using advanced biophysical techniques like NanoBRET or CETSA is not yet publicly detailed, its on-target effect has been demonstrated through the inhibition of EGFR phosphorylation.[1] This section compares key methodologies applicable to validating this compound's target engagement.
| Assay | Principle | Advantages | Disadvantages |
| Western Blot for pEGFR | Measures the phosphorylation status of EGFR and downstream signaling proteins (e.g., pAKT, pERK) as a readout of target inhibition. | Widely accessible, provides information on downstream pathway modulation. | Indirect measure of target engagement, less quantitative than direct binding assays. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the active site.[9][10] | Quantitative measurement of compound affinity and residence time in live cells, high throughput adaptable.[9][11] | Requires genetic modification of the target protein and development of a specific fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein, leading to an increased melting temperature.[12][13][14] | Label-free, can be used with endogenous proteins in cells and tissues.[12][15] | Lower throughput than NanoBRET, can be influenced by factors other than direct target binding.[16] |
Experimental Protocols
Western Blot for Inhibition of EGFR Phosphorylation
This protocol is a fundamental method to assess the functional consequence of this compound binding to EGFR.
Methodology:
-
Cell Culture and Treatment: Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975 for L858R/T790M, or cells engineered to express exon 20 insertion mutations). Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated downstream targets (pAKT, pERK), and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize pEGFR levels to total EGFR and the loading control.
NanoBRET™ Target Engagement Assay for EGFR
This protocol provides a direct and quantitative measure of this compound binding to EGFR in live cells.[17][18]
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing an EGFR-NanoLuc® fusion protein. Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate for 2 hours.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the EGFR active site to all wells.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound results in a decrease in the BRET signal. Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®) for EGFR
This protocol assesses the thermal stabilization of EGFR upon this compound binding.[12][13]
Methodology:
-
Cell Treatment: Treat cultured NSCLC cells with this compound or a vehicle control for a defined period.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble EGFR using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement and stabilization.
Visualizing Key Concepts
To further clarify the methodologies and biological context, the following diagrams have been generated.
Figure 1. Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for the NanoBRET™ Target Engagement Assay.
Figure 3. Logical relationship comparing different target engagement validation methods.
References
- 1. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Real-world efficacy and safety of mobocertinib in EGFR exon 20 insertion-mutated lung cancer [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. carnabio.com [carnabio.com]
A Comparative Safety Analysis of BEBT-109 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the safety profile of BEBT-109, a novel pan-mutant selective epidermal growth factor receptor (EGFR) inhibitor, with other established EGFR tyrosine kinase inhibitors (TKIs). By presenting quantitative data from clinical trials, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to provide a comprehensive resource for researchers and drug development professionals.
Executive Summary
This compound is an oral, pan-mutant-selective EGFR inhibitor that has shown significant anti-tumor potency in preclinical studies.[1] Clinical trial data from a first-in-human Phase I study has provided initial insights into its safety and tolerability.[1] This guide places the safety profile of this compound in the context of other EGFR inhibitors, including first-generation (gefitinib, erlotinib), second-generation (afatinib), and third-generation (osimertinib) agents. The primary adverse events associated with EGFR inhibitors are typically related to their on-target effects in tissues with high EGFR expression, such as the skin and gastrointestinal tract.[2]
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common treatment-related adverse events (AEs) observed in clinical trials of this compound and other EGFR inhibitors. Data is presented for all grades and for severe (Grade ≥3) events, as defined by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[3][4]
Table 1: Incidence of Common All-Grade Adverse Events (%)
| Adverse Event | This compound (Phase Ib)[1] | Gefitinib (B1684475) (ISEL Trial)[5][6] | Erlotinib (B232) (BR.21 Trial)[7][8] | Afatinib (LUX-Lung 3 Trial)[9][10] | Osimertinib (B560133) (FLAURA Trial)[11] |
| Diarrhea | 100 | Not Reported | 56 | 95 | 60 |
| Rash/Acne | 66.7 | Not Reported | 67 | 62 | 59 |
| Anemia | 61.1 | Not Reported | Not Reported | Not Reported | Not Reported |
| Stomatitis/Mucositis | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported | Not Reported | 66 | 22 |
| Decreased Appetite | Not Reported | Not Reported | Not Reported | 53 | 21 |
| Fatigue | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Paronychia | Not Reported | Not Reported | Not Reported | 57 | Not Reported |
Table 2: Incidence of Common Grade ≥3 Adverse Events (%)
| Adverse Event | This compound (Phase Ib)[1] | Gefitinib (ISEL Trial)[12] | Erlotinib (BR.21 Trial)[7] | Afatinib (LUX-Lung 3 Trial)[9] | Osimertinib (FLAURA Trial)[11] |
| Diarrhea | 22.2 | Not Reported | 5 | 1.3 | <1 |
| Rash/Acne | 5.6 | Not Reported | Not Reported | Not Reported | <1 |
| Anemia | 0 | Not Reported | Not Reported | Not Reported | Not Reported |
| Stomatitis/Mucositis | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Decreased Appetite | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fatigue | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Paronychia | Not Reported | Not Reported | Not Reported | 0.9 | Not Reported |
Key Experiments: Methodologies
The safety data presented in this guide are derived from rigorously conducted clinical trials. The following sections outline the general methodologies employed for safety assessment in these key studies.
Preclinical Toxicity Assessment
A generalized workflow for the initial in vitro and in vivo toxicity profiling of a novel EGFR inhibitor is as follows:
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effects of the compound on various cell lines.
-
Methodology: A panel of human cell lines is used, including cancer cell lines with varying EGFR expression levels and normal human cell lines (e.g., keratinocytes, intestinal epithelial cells, hepatocytes) to assess on-target and off-target toxicities. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured, and the half-maximal inhibitory concentration (IC50) is calculated.[7]
-
-
In Vivo Acute Toxicity Study:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Methodology: Typically, rodents (e.g., mice or rats) are used. A single dose of the compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating dose levels to different groups of animals. Animals are monitored for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.[7]
-
-
Repeat-Dose Toxicity Study:
-
Objective: To evaluate the toxicity of the compound after repeated administration over a longer period.
-
Methodology: Rodent and non-rodent species are typically used. The compound is administered daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels, including the MTD and lower doses. Animals are monitored for clinical signs, body weight, and food/water consumption. Comprehensive hematology, clinical chemistry, and histopathological examinations are conducted to identify any cumulative toxicities.[7]
-
Clinical Safety Assessment (Exemplified by Phase I Trials)
The safety and tolerability of this compound were evaluated in a first-in-human, single-arm, open-label, two-stage study.
-
Phase Ia (Dose-Escalation): This phase aimed to evaluate the safety and pharmacokinetics of this compound in patients with EGFR T790M-mutated advanced non-small cell lung cancer (aNSCLC). The primary outcomes were adverse events. No dose-limiting toxicity was observed, and the maximum tolerated dose was not reached in the dose range of 20-180 mg/d.[1]
-
Phase Ib (Dose-Expansion): This phase evaluated the safety and efficacy of this compound in patients with EGFR exon 20 insertion (ex20ins)-mutated treatment-refractory aNSCLC. The primary outcomes were adverse events and antitumor activity.[1]
-
Adverse Event Monitoring and Grading: Throughout the trial, adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system classifies AEs based on severity, ranging from Grade 1 (mild) to Grade 5 (death related to AE).[3][4]
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Discussion and Conclusion
The preliminary safety data for this compound from the Phase I clinical trial indicate a manageable safety profile, with the most common treatment-related adverse events being diarrhea, rash, and anemia.[1] These are consistent with the known on-target effects of EGFR inhibitors. Notably, the incidence of Grade ≥3 diarrhea with this compound appears to be higher than that reported for osimertinib in the FLAURA trial, but comparable to or lower than rates observed with earlier generation EGFR TKIs in their respective pivotal trials. The rate of Grade ≥3 rash with this compound was relatively low.
It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in study populations, trial designs, and evolving standards of care. However, this comparative guide provides a valuable framework for understanding the emerging safety profile of this compound in the context of established EGFR inhibitors. As more data from ongoing and future clinical trials of this compound become available, a more definitive comparison of its safety and therapeutic index will be possible. The pan-mutant selectivity of this compound may offer a differentiated efficacy and safety profile, a hypothesis that warrants further investigation in larger, randomized clinical trials.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. evs.nci.nih.gov [evs.nci.nih.gov]
- 3. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Gefitinib for advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging role of gefitinib in the treatment of non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BEBT-109: A Comparative Analysis of Efficacy Against Uncommon EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BEBT-109's performance against other therapeutic alternatives for non-small cell lung cancer (NSCLC) driven by uncommon epidermal growth factor receptor (EGFR) mutations. The information presented herein is supported by preclinical and clinical experimental data to assist in evaluating this novel pan-mutant-selective EGFR inhibitor.
Comparative Efficacy of this compound
This compound has demonstrated potent antitumor activity against a range of EGFR mutations, including those that are less common and often associated with resistance to earlier-generation tyrosine kinase inhibitors (TKIs).[1][2] Preclinical data highlights its efficacy against several uncommon mutations, showing in some instances superior performance compared to osimertinib.[1]
Preclinical In Vitro Efficacy
This compound has shown potent inhibitory effects against various EGFR TKI-sensitive and resistant mutations.[1] A key study demonstrated that this compound's anti-proliferation activities against G719A, L861Q, T790M, and exon 20 insertion mutations were significantly higher than those of osimertinib.[1] Specifically, the potency of this compound against the G719A and L861Q mutants was 11.7-fold and 5.6-fold higher than osimertinib, respectively.[1]
| Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Cell Line |
| G719A | 1.7 | 19.9 | Ba/F3 |
| L861Q | 4.1 | 23.1 | Ba/F3 |
| S768I | 51.7 | Not specified | Ba/F3 |
| L858R+T790M | 1.0 | 3.9 | H1975 |
| Exon 20 Ins (A767_V769dupASV) | Not specified | Not specified | H1975 |
Data sourced from preclinical studies.[1] IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.
Preclinical In Vivo Efficacy
In xenograft models using H1975 cells (harboring the L858R and T790M mutations), oral administration of this compound led to tumor disappearance.[2][3] Furthermore, in mouse xenograft models with EGFR exon 20 insertion mutations, this compound induced tumor regression.[1][2]
Clinical Efficacy
A first-in-human Phase I study of this compound has been conducted.[4] The dose-escalation phase (Phase Ia) in patients with EGFR T790M-mutated advanced NSCLC showed that this compound has an acceptable safety profile.[4] The dose-expansion phase (Phase Ib) in patients with refractory advanced NSCLC harboring EGFR exon 20 insertion mutations demonstrated promising antitumor activity, with an objective response rate of 44.4% and a median progression-free survival of 8.0 months.[4]
Competitor Landscape for Uncommon EGFR Mutations
The treatment of NSCLC with uncommon EGFR mutations is an evolving field. While first-generation TKIs have shown some benefit, second and third-generation inhibitors have demonstrated improved outcomes for certain mutations.[5]
-
Afatinib , a second-generation TKI, has shown efficacy against G719X, L861Q, and S768I mutations and was approved by the FDA for these indications.[6][7]
-
Osimertinib , a third-generation TKI, has also demonstrated promising results in patients with uncommon EGFR mutations.[5] A phase II study in Korean patients with uncommon EGFR mutations (G719X, L861Q, S768I, and others) showed an overall objective response rate of 50%.[8]
-
Neratinib , an irreversible pan-ErbB inhibitor, has shown activity against G719X point mutations in a phase II clinical trial.[5]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Cell Viability Assay (CellTiter-Glo® Assay)
This assay is used to determine the potency of a compound in inhibiting cell proliferation.
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations (e.g., Ba/F3 engineered to express G719A, L861Q, or S768I mutants, and H1975 with L858R+T790M) are seeded in 96-well plates.[1]
-
Drug Treatment: Cells are treated with serially diluted concentrations of this compound or a comparator drug (e.g., osimertinib) for 72 hours.[3]
-
Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.[1]
Western Blotting for EGFR Signaling Pathway Analysis
This technique is employed to assess the inhibition of EGFR phosphorylation and its downstream signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with this compound or a comparator for a specified period (e.g., 6 hours).[1] Subsequently, the cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).[1] This is followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the level of protein phosphorylation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human NSCLC cells with specific EGFR mutations (e.g., H1975) are subcutaneously injected into immunodeficient mice.[9]
-
Tumor Growth and Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound at specified doses and schedules (e.g., 40 mg/kg bid).[1] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[1]
Visualizing Key Pathways and Processes
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and proliferation.[10][11][12] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[12] This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately lead to cell proliferation and survival.[13] Mutations in the EGFR gene can lead to constitutive activation of these pathways, driving tumorigenesis.[14]
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of an EGFR inhibitor like this compound.
Caption: Workflow for in vitro assessment of EGFR inhibitor efficacy.
References
- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of uncommon EGFR mutations in non-small cell lung cancer: new evidence and treatment - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Overview on Therapeutic Options in Uncommon EGFR Mutant Non-Small Cell Lung Cancer (NSCLC): New Lights for an Unmet Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of BEBT-109
Disclaimer: Specific disposal instructions for BEBT-109 are not publicly available. The following procedures are based on general best practices for the disposal of investigational drugs and potent small molecule inhibitors, which should be treated as hazardous chemical waste. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound being used before handling or disposal. This guide provides essential safety and logistical information but should not supersede local regulations and protocols.
The proper disposal of investigational compounds like this compound, an EGFR inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure to personnel and prevents environmental contamination. All waste contaminated with this compound, including unused compounds, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Double nitrile or other chemically resistant gloves.[2][3] | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[2][3] | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned, disposable, fluid-resistant lab coat or gown.[2][3] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the powder outside of a fume hood. Consult your institution's EHS department for specific recommendations.[2] | To prevent inhalation of the compound, which can be a primary route of exposure for potent powders. |
Step-by-Step Disposal Protocol
The disposal of this compound involves a systematic approach encompassing waste segregation, containment, labeling, and transfer.
1. Waste Segregation:
Properly segregate waste at the point of generation.[1] Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your EHS department.
-
Solid Waste: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.[1][3] Unused or expired solid (powder) this compound is also disposed of as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental buffers, and cell culture media, must be collected as liquid chemical waste.[1][3] Be mindful of solvent compatibility and collect halogenated and non-halogenated solvent waste in separate, compatible containers.
2. Containment and Labeling:
-
Use designated, leak-proof, and puncture-resistant containers for waste collection.[4][5] For cytotoxic waste, containers are often color-coded (e.g., yellow or purple lids) and specifically labeled.[5][6]
-
Attach a "HAZARDOUS WASTE" label to each container.[7] The label should be completed with the following information:
-
Principal Investigator (PI) Name
-
Laboratory location (Building and Room Number)
-
Contact phone number
-
Full chemical name(s) of the contents (no abbreviations), including active ingredients and concentrations.[7]
-
3. Temporary Storage:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should have secondary containment to mitigate any potential leaks.[1]
-
Ensure the SAA is regularly inspected as per your institution's guidelines.[7]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7][8]
-
Do not pour any liquid waste containing this compound down the drain.[1][2]
-
The final disposal method for cytotoxic and investigational drugs is typically high-temperature incineration by a licensed hazardous waste management vendor.[4][8][9]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste materials.
A flowchart illustrating the key steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Researchers: Essential Protocols for Handling BEBT-109
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling BEBT-109, a potent pan-mutant-selective EGFR inhibitor. Adherence to these protocols is mandatory to ensure personnel safety and maintain a secure research environment. As this compound is classified as an antineoplastic agent, all handling procedures must reflect the hazardous nature of this compound.
Personal Protective Equipment (PPE): First Line of Defense
The use of appropriate Personal Protective Equipment is the most critical barrier against exposure to this compound. All personnel must be trained on the proper donning and doffing of PPE to prevent contamination.
| PPE Component | Specification | Standard |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving required. The inner glove should be tucked under the lab coat cuff, and the outer glove should be worn over the cuff. | ASTM D6978 Certified |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. Must have long sleeves with tight-fitting elastic or knit cuffs. | Impermeable to liquids |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling powders or if there is a risk of aerosolization. | Fit-testing is mandatory for all users. |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are required for all handling procedures. A full-face shield must be worn over safety glasses when there is a potential for splashing. | ANSI Z87.1 |
Operational Plan: Handling and Preparation
All manipulations involving this compound, including reconstitution, dilution, and aliquoting, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the product. The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad, which must be discarded as hazardous waste after each procedure.
Experimental Workflow for Handling this compound:
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous chemotherapy waste.
| Waste Type | Disposal Container | Procedure |
| Sharps (Needles, Syringes, etc.) | Puncture-resistant, leak-proof chemotherapy sharps container with a secure lid. | Immediately place all used sharps into the designated container located within the BSC. Do not recap, bend, or break needles. |
| Contaminated PPE (Gloves, Gown, etc.) | Thick, leak-proof, yellow chemotherapy waste bags clearly labeled as "Hazardous Drug Waste". | All disposable PPE should be carefully removed and placed into the designated waste bag immediately after handling procedures are complete. |
| Grossly Contaminated Materials | Labeled, sealed, and leak-proof containers for bulk chemotherapy waste. | All materials used to clean up spills or grossly contaminated with this compound should be placed in these containers. |
| Unused or Expired this compound | Hazardous waste container for chemical waste. | Dispose of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of down the drain or in regular trash. |
Logical Relationship for Waste Segregation:
Caption: Segregation of waste generated from this compound handling.
In the event of a spill, the area should be immediately secured, and access restricted. Only trained personnel with appropriate PPE, including a respirator, should clean up the spill using a dedicated chemotherapy spill kit. All materials used for cleanup must be disposed of as bulk chemotherapy waste.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent antineoplastic agent this compound, ensuring a safe and controlled laboratory environment. Regular training and review of these procedures are essential for all personnel involved in the handling of this and other hazardous drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
